molecular formula C42H68N10O11S B10855664 GR 64349

GR 64349

Katalognummer: B10855664
Molekulargewicht: 921.1 g/mol
InChI-Schlüssel: HVUNRXRFMQDMBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GR 64349 is a useful research compound. Its molecular formula is C42H68N10O11S and its molecular weight is 921.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[1-[[1-[[1-[[1-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNRXRFMQDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N10O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GR 64349 on NK2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the mechanism of action of GR 64349, a potent and selective tachykinin NK2 receptor agonist. It consolidates key quantitative data, details established experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and the NK2 Receptor

This compound is a synthetic peptide analogue of Neurokinin A (NKA) with high affinity and selectivity for the tachykinin NK2 receptor.[1] The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[2] Its activation by endogenous ligands like NKA, or selective agonists such as this compound, triggers a cascade of intracellular signaling events that modulate various physiological processes, including smooth muscle contraction and inflammation.[2] this compound's high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable tool for elucidating the specific roles of NK2 receptor activation.[1]

Quantitative Analysis of this compound and NK2 Receptor Interaction

The interaction of this compound with the NK2 receptor has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Table 1: Radioligand Binding Affinity of this compound at Human NK2 and NK1 Receptors
ReceptorRadioligandThis compound pKiReference CompoundReference Compound pKi
Human NK2[¹²⁵I]-NKA7.77 ± 0.10NKA~8.2
Human NK1[³H]-septide< 5Substance PNot specified

Data sourced from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.[3]

Table 2: Functional Potency of this compound at Human NK2 and NK1 Receptors
Functional AssayReceptorThis compound pEC₅₀Reference CompoundReference Compound pEC₅₀
Inositol-1-Phosphate (IP-1) AccumulationHuman NK29.10 ± 0.16NKANot specified
Human NK15.95 ± 0.80Substance PNot specified
Intracellular Calcium MobilizationHuman NK29.27 ± 0.26NKANot specified
Human NK16.55 ± 0.16Substance PNot specified
Cyclic AMP (cAMP) SynthesisHuman NK210.66 ± 0.27NKANot specified
Human NK17.71 ± 0.41Substance PNot specified

Data from functional assays performed in CHO cells stably expressing human recombinant NK2 or NK1 receptors. In these functional studies, this compound acted as a full agonist in comparison to the endogenous agonists NKA for the NK2 receptor and Substance P for the NK1 receptor.

Signaling Pathways Activated by this compound at the NK2 Receptor

Activation of the NK2 receptor by this compound initiates signaling through multiple G-protein-mediated pathways. The primary pathways involve coupling to Gq/11 and Gs proteins.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq11 Gq/11 NK2R->Gq11 Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response

Caption: NK2 receptor signaling cascade initiated by this compound.

Detailed Experimental Methodologies

The following sections outline representative protocols for the key in vitro assays used to characterize the interaction of this compound with NK2 receptors. These are based on standard methodologies and the specific details available from the cited literature.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from CHO cells expressing hNK2R start->prep_membranes incubate Incubate Membranes with [¹²⁵I]-NKA and varying concentrations of this compound prep_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity on Filters separate->quantify analyze Analyze Data to Determine pKi quantify->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate CHO cells expressing hNK2R in a 96-well plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_agonist Add Varying Concentrations of this compound measure_baseline->add_agonist measure_response Measure Fluorescence Change over Time add_agonist->measure_response analyze Analyze Data to Determine pEC₅₀ measure_response->analyze end End analyze->end

References

A Technical Guide to the Tachykinin Receptor Binding Affinity of GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective tachykinin NK₂ receptor agonist, GR 64349. The data presented is curated from peer-reviewed scientific literature to assist researchers and professionals in the fields of pharmacology and drug development. This document details the binding profile of this compound, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Binding Affinity of this compound for Tachykinin Receptors

This compound exhibits a high and selective binding affinity for the tachykinin NK₂ receptor. Its affinity for NK₁ and NK₃ receptors is significantly lower, establishing it as a potent and selective NK₂ receptor agonist.

Quantitative Binding Data

The binding affinities of this compound for human recombinant tachykinin NK₁ and NK₂ receptors have been determined through radioligand binding studies. The data is summarized in the table below.

ReceptorRadioligandTest CompoundpKiKi (nM)Selectivity (fold)
NK₂[¹²⁵I]-NKAThis compound7.77 ± 0.10[1][2][3]~17~1300-fold over NK₁[1]
NK₁[³H]-septideThis compound<5[1]>10,000
NK₃-This compound-->300-fold (NK₂ over NK₃)

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for NK₃ receptor binding is presented as selectivity fold-change as specific Ki values were not detailed in the initial literature review.

Experimental Protocols

The binding affinity data presented was primarily derived from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK₁ or NK₂ receptors.

Radioligand Binding Assay for NK₂ Receptor
  • Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₂ receptors (6 μg protein/well).

  • Radioligand: 0.1 nM [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

  • Test Compound: this compound.

  • Incubation: The reaction mixture was incubated at 23°C for 3 hours.

  • Assay Termination: The binding reaction was terminated by rapid filtration.

  • Non-specific Binding Determination: Defined in the presence of 1 μM Neurokinin A (NKA).

  • Data Analysis: The pKi values were estimated using a one-site binding model as the Hill slopes approached unity.

Radioligand Binding Assay for NK₁ Receptor
  • Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₁ receptors (20 μg protein/well).

  • Radioligand: 5.0 nM [³H]-septide.

  • Test Compound: this compound.

  • Incubation: The reaction mixture was incubated at 23°C for 1 hour.

  • Assay Termination: The binding reaction was terminated by rapid filtration.

  • Non-specific Binding Determination: Defined in the presence of 1 μM septide.

  • Data Analysis: Due to the weak displacement, an apparent pKi value was extrapolated.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors, including NK₁, NK₂, and NK₃, are members of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.

Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction. Tachykinin receptor activation can also lead to the inhibition of cyclic AMP (cAMP) synthesis.

Tachykinin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound (Agonist) NK2R Tachykinin NK₂ Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Tachykinin NK₂ receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity through competitive radioligand binding assays follows a standardized workflow to ensure accuracy and reproducibility. The key steps are outlined in the diagram below.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_receptors Prepare Cell Membranes with Recombinant Receptors incubation Incubate Membranes, Radioligand, and this compound prep_receptors->incubation prep_radioligand Prepare Radioligand ([¹²⁵I]-NKA or [³H]-septide) prep_radioligand->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

References

GR 64349: A Comprehensive Technical Guide to a High-Affinity Neurokinin 2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective agonist for the neurokinin 2 (NK2) receptor. This document details its pharmacological properties, the signaling pathways it activates, and comprehensive protocols for key experimental assays used in its characterization.

Introduction to this compound

This compound, chemically identified as [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10), is a synthetic peptide analogue of Neurokinin A (NKA). Its structure is distinguished by a γ-lactam modification, which confers significant conformational rigidity. This structural constraint is crucial for its high binding affinity and remarkable selectivity for the NK2 receptor over other tachykinin receptors, namely the NK1 and NK3 receptors.[1][2] this compound has been established as a full agonist, demonstrating efficacy comparable to the endogenous ligand, NKA, in stimulating downstream signaling pathways.[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the NK2 receptor.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandpKi (mean ± SEM)Fold Selectivity (NK2 vs. NK1)
NK2[¹²⁵I]-NKA7.77 ± 0.10~1,200
NK1[³H]-septide< 5
Data derived from studies on human recombinant receptors.

Table 2: Functional Potency and Efficacy of this compound

AssayReceptorpEC₅₀ (mean ± SEM)EfficacyFold Selectivity (NK2 vs. NK1)
Inositol-1-Phosphate (IP-1) AccumulationNK29.10 ± 0.16Full Agonist1,400
NK15.95 ± 0.80Full Agonist
Intracellular Calcium MobilizationNK29.27 ± 0.26Full Agonist500
NK16.55 ± 0.16Full Agonist
Cyclic AMP (cAMP) SynthesisNK210.66 ± 0.27Full Agonist900
NK17.71 ± 0.41Full Agonist
Data derived from studies on human recombinant receptors.

Neurokinin 2 Receptor Signaling Pathways

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two distinct pathways upon agonist binding: the Gq and Gs pathways. This compound, as a full agonist, effectively activates both cascades.

Gq Signaling Pathway

Activation of the Gq protein by the NK2 receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses such as smooth muscle contraction.

Gq_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates Response Cellular Response (e.g., Contraction) Downstream->Response

NK2 Receptor Gq Signaling Pathway.
Gs Signaling Pathway

The NK2 receptor can also couple to the Gs protein. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular functions.

Gs_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gs Gs Protein NK2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Substrates (e.g., CREB) PKA->Downstream phosphorylates Response Cellular Response (e.g., Gene Expression) Downstream->Response

NK2 Receptor Gs Signaling Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with the NK2 receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor using a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK2 receptors Reagent_Prep Prepare assay buffer, radioligand ([¹²⁵I]-NKA), and unlabeled this compound dilutions Membrane_Prep->Reagent_Prep Incubate Incubate membranes, radioligand, and varying concentrations of this compound Reagent_Prep->Incubate Filter Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity on filters using a gamma counter Wash->Count Plot Plot percentage of specific binding against the log concentration of this compound Count->Plot Calculate Calculate IC₅₀ and Ki values using non-linear regression Plot->Calculate

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human NK2 receptors

  • [¹²⁵I]-Neurokinin A (Radioligand)

  • This compound (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Filtration manifold

  • Gamma counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the [¹²⁵I]-NKA in assay buffer to the desired final concentration (typically at or below its Kd).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled NKA (for non-specific binding).

    • [¹²⁵I]-NKA

    • Cell membrane suspension

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells expressing NK2 receptors in a microplate and grow overnight Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulation Add varying concentrations of this compound Baseline->Stimulation Kinetic_Read Record fluorescence changes over time Stimulation->Kinetic_Read Plot Plot the peak fluorescence response against the log concentration of this compound Kinetic_Read->Plot Calculate Calculate EC₅₀ value using non-linear regression Plot->Calculate

Calcium Mobilization Assay Workflow.

Materials:

  • CHO or HEK293 cells stably expressing the human NK2 receptor

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader.

    • Record a stable baseline fluorescence reading.

    • Add serial dilutions of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Inositol-1-Phosphate (IP-1) Accumulation Assay

This protocol describes a method to quantify the accumulation of IP-1, a stable metabolite of IP3, as a measure of Gq pathway activation, often using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

IP1_Accumulation_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Lysis cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells expressing NK2 receptors in a microplate LiCl_Incubation Pre-incubate cells with stimulation buffer containing Lithium Chloride (LiCl) Cell_Seeding->LiCl_Incubation Stimulation Add varying concentrations of this compound and incubate LiCl_Incubation->Stimulation Lysis Lyse the cells to release intracellular IP-1 Stimulation->Lysis HTRF_Reagents Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) Lysis->HTRF_Reagents Incubate_Detect Incubate and read the HTRF signal HTRF_Reagents->Incubate_Detect Plot Plot the HTRF ratio against the log concentration of this compound Incubate_Detect->Plot Calculate Calculate EC₅₀ value from the concentration-response curve Plot->Calculate

IP-1 Accumulation Assay Workflow.

Materials:

  • Cells expressing the human NK2 receptor

  • Stimulation buffer containing Lithium Chloride (LiCl)

  • This compound

  • IP-One HTRF assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor)

  • Microplates suitable for HTRF

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Seed cells into the microplate.

  • Pre-incubation: Remove the culture medium and add stimulation buffer containing LiCl. LiCl inhibits the degradation of IP-1, allowing it to accumulate.

  • Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells, which also contain a lysis agent.

  • Incubation and Reading: Incubate at room temperature for the time recommended by the manufacturer (e.g., 1 hour). Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP-1 produced.

  • Data Analysis: Convert the raw HTRF ratio to IP-1 concentration using a standard curve. Plot the IP-1 concentration against the log concentration of this compound and fit the data to determine the EC₅₀.

Cyclic AMP (cAMP) Assay

This protocol details the measurement of intracellular cAMP levels following NK2 receptor stimulation, indicative of Gs pathway activation, often using a competitive immunoassay format like LANCE Ultra cAMP.

cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Prep Prepare a suspension of cells expressing NK2 receptors IBMX_Incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Cell_Prep->IBMX_Incubation Stimulation Add varying concentrations of this compound and incubate IBMX_Incubation->Stimulation Detection_Reagents Add detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP) Stimulation->Detection_Reagents Incubate_Read Incubate and read the TR-FRET signal Detection_Reagents->Incubate_Read Plot Plot the TR-FRET signal against the log concentration of this compound Incubate_Read->Plot Calculate Calculate EC₅₀ value from the concentration-response curve Plot->Calculate

cAMP Assay Workflow.

Materials:

  • Cells expressing the human NK2 receptor

  • Stimulation buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • LANCE Ultra cAMP kit (or similar TR-FRET based kit)

  • Microplates suitable for TR-FRET

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation: Prepare a suspension of cells in stimulation buffer.

  • Pre-incubation: Pre-treat the cells with a PDE inhibitor like IBMX to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the cell suspension and incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Detection: Add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to the wells.

  • Incubation and Reading: Incubate for the manufacturer-recommended time (e.g., 1 hour) and read the TR-FRET signal. The signal is inversely proportional to the level of intracellular cAMP.

  • Data Analysis: Generate a cAMP standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀.

Conclusion

This compound stands out as a highly selective and potent tool for investigating the neurokinin 2 receptor. Its well-defined pharmacological profile and its ability to robustly activate both Gq and Gs signaling pathways make it an invaluable asset for research in areas such as smooth muscle physiology, inflammation, and neuroscience. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to reliably assess the activity of this compound and other compounds targeting the NK2 receptor.

References

Pharmacological Profile of the NK2 Agonist GR 64349: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically identified as [Lys³,Gly⁸,-R-γ-lactam-Leu⁹]-NKA(3-10), is a synthetic peptide analogue of neurokinin A (NKA).[1][2][3] Its constrained conformation, achieved through an R-γ-lactam modification, confers a high degree of selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes.[1] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Agonists of the NK2 receptor are of therapeutic interest for their potential to modulate smooth muscle contraction, particularly in the context of bladder and bowel function.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors. The data is primarily derived from studies conducted on Chinese Hamster Ovary (CHO) cells stably expressing these receptors.

Table 1: Receptor Binding Affinity of this compound
ReceptorRadioligandpKi (mean ± SEM)Ki (nM)Selectivity (over NK1)
Human NK2 [¹²⁵I]-NKA7.77 ± 0.1017.0~1,300-fold
Human NK1 [³H]-septide<5>10,000-
Table 2: In Vitro Functional Potency of this compound
AssayReceptorpEC₅₀ (mean ± SEM)EfficacySelectivity (over NK1)
Inositol-1-Phosphate (IP-1) Accumulation Human NK29.10 ± 0.16Full Agonist1,400-fold
Human NK15.95 ± 0.80Full Agonist-
Intracellular Calcium Mobilization Human NK29.27 ± 0.26Full Agonist500-fold
Human NK16.55 ± 0.16Full Agonist-
Cyclic AMP (cAMP) Synthesis Human NK210.66 ± 0.27Full Agonist900-fold
Human NK17.71 ± 0.41Full Agonist-
Table 3: In Vivo and Ex Vivo Potency of this compound
PreparationSpeciesParameterEC₅₀ (nM)
Rat ColonRatContraction3.7
Human Detrusor MuscleHumanContraction74
Human Prostatic UrethraHumanContraction150

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human NK1 and NK2 receptors.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human NK1 or NK2 receptors are cultured. Protein expression is induced with sodium butyrate. The cells are then harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction (NK2): Membranes expressing NK2 receptors (6 µ g/well ) are incubated with 0.1 nM [¹²⁵I]-NKA and varying concentrations of this compound. The incubation is carried out at 23°C for 3 hours.

  • Binding Reaction (NK1): Membranes expressing NK1 receptors are incubated with a radiolabeled NK1-selective ligand, such as [³H]-septide, and varying concentrations of this compound.

  • Determination of Binding: Total binding is defined in the absence of a competing ligand (DMSO vehicle), while non-specific binding is determined in the presence of a high concentration (1 µM) of the unlabeled endogenous ligand (NKA for NK2).

  • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK1 or NK2 Receptors Induction Induce Protein Expression (Sodium Butyrate) CHO_cells->Induction Harvest Harvest Cells Induction->Harvest Homogenize Homogenize and Centrifuge Harvest->Homogenize Membranes Isolated Cell Membranes Homogenize->Membranes Incubation Incubate Membranes with: - Radioligand ([¹²⁵I]-NKA or [³H]-septide) - Varying [this compound] Membranes->Incubation Controls Controls: - Total Binding (DMSO) - Non-specific Binding (1µM NKA) Measure Measure Bound Radioactivity Incubation->Measure IC50 Determine IC₅₀ Measure->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff pKi Calculate pKi (-logKi) ChengPrusoff->pKi G cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Seed_Cells Seed CHO Cells Expressing NK1 or NK2 Receptors Stimulation Stimulate with Varying [this compound] Seed_Cells->Stimulation IP1_Assay IP-1 Accumulation Assay Stimulation->IP1_Assay Ca_Assay Calcium Mobilization Assay (Load with Ca²⁺ Dye) Stimulation->Ca_Assay cAMP_Assay cAMP Synthesis Assay (with PDE Inhibitor) Stimulation->cAMP_Assay Measure_Response Measure Downstream Signal (IP-1, Fluorescence, or cAMP) IP1_Assay->Measure_Response Ca_Assay->Measure_Response cAMP_Assay->Measure_Response EC50 Determine EC₅₀ Measure_Response->EC50 pEC50 Calculate pEC₅₀ (-logEC₅₀) EC50->pEC50 G cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC stimulates AC Adenylyl Cyclase (AC) Gs->AC stimulates PIP2 PIP₂ PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Release->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to PKC->Contraction leads to

References

In Vivo Effects of GR 64349 on Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GR 64349, a potent and selective tachykinin NK-2 receptor agonist, on smooth muscle contraction. The information presented is collated from various preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and related fields.

Core Compound Profile: this compound

This compound is a well-characterized pharmacological tool used to investigate the roles of the tachykinin NK-2 receptor in physiological and pathophysiological processes. It exhibits high selectivity for the NK-2 receptor over NK-1 and NK-3 receptors, making it a valuable agent for elucidating receptor-specific functions. Its in vivo activity has been demonstrated across various smooth muscle tissues, including those of the gastrointestinal and urinary tracts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on smooth muscle as reported in the literature.

Table 1: In Vitro Potency and Affinity of this compound

ParameterSpeciesTissue/Cell LineValueReference
EC50RatColon3.7 nM
EC50HumanDetrusor Muscle Strips74 nM
EC50HumanUrethral Smooth Muscle150 nM
pEC50 (IP-1 Accumulation)HumanCHO cells expressing NK2 receptors9.10 ± 0.16[1]
pEC50 (Calcium Response)HumanCHO cells expressing NK2 receptors9.27 ± 0.26[1]
pEC50 (cAMP Synthesis)HumanCHO cells expressing NK2 receptors10.66 ± 0.27[1]
pKiHumanNK2 Receptors (radioligand binding)7.77 ± 0.10
pKiHumanNK1 Receptors (radioligand binding)<5

Table 2: In Vivo Dose-Response Effects of this compound on Bladder and Colorectal Pressure in Rats

Route of AdministrationDose RangeEffectReference
Intravenous (IV)0.01 - 10 µg/kgDose-related increase in bladder pressure
Subcutaneous (SC)1 - 300 µg/kgDose-related increase in bladder pressure
Subcutaneous (SC)100 - 300 µg/kgIncrease in colorectal pressure

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

This compound exerts its effects by activating tachykinin NK-2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by NK-2 receptor activation in smooth muscle cells involves the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.

GR64349_Signaling_Pathway GR64349 This compound NK2R Tachykinin NK-2 Receptor GR64349->NK2R Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Releases Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Contributes to

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols

In Vivo Assessment of Bladder and Colorectal Motility in Anesthetized Rats

This protocol describes a common method for evaluating the prokinetic effects of this compound on the lower urinary and gastrointestinal tracts in vivo.

1. Animal Model:

  • Species: Adult female Sprague-Dawley or Wistar rats.

  • Anesthesia: Urethane (1.2 g/kg, subcutaneous) is commonly used as it preserves many autonomic reflexes. Alternatively, ketamine-xylazine can be used.

2. Surgical Preparation and Instrumentation:

  • A midline abdominal incision is made to expose the urinary bladder.

  • A catheter is inserted into the dome of the bladder for pressure measurement and fluid infusion.

  • For colorectal motility, a balloon-catheter is inserted into the rectum.

  • Pressure transducers are connected to the catheters to record intravesical and colorectal pressure.

3. Experimental Procedure:

  • The bladder is filled with saline at a constant rate (e.g., 0.04-0.12 mL/min) to elicit rhythmic voiding contractions.

  • A baseline period of stable contractions is established.

  • This compound is administered intravenously (IV) or subcutaneously (SC) in escalating doses.

  • Changes in the frequency, amplitude, and duration of bladder and colorectal contractions are recorded and analyzed.

InVivo_Workflow Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Surgery Surgical Preparation: - Midline Incision - Catheterize Bladder - Insert Rectal Balloon Anesthesia->Surgery Instrumentation Connect Catheters to Pressure Transducers Surgery->Instrumentation Baseline Establish Baseline: - Infuse Saline into Bladder - Record Stable Contractions Instrumentation->Baseline DrugAdmin Administer this compound (IV or SC, Dose-Ranging) Baseline->DrugAdmin DataCollection Record Changes in: - Bladder Pressure - Colorectal Pressure DrugAdmin->DataCollection Analysis Data Analysis: - Frequency - Amplitude - Duration of Contractions DataCollection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo assessment of this compound.

In Vitro Assessment of Smooth Muscle Contraction Using an Organ Bath

This protocol outlines the methodology for studying the direct contractile effects of this compound on isolated smooth muscle strips.

1. Tissue Preparation:

  • Smooth muscle tissues (e.g., colon, bladder detrusor) are dissected from euthanized animals (e.g., rats, guinea pigs).

  • The tissue is cut into longitudinal or circular strips of appropriate size.

2. Organ Bath Setup:

  • Each tissue strip is mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • An optimal resting tension (preload) is applied to the tissue.

3. Experimental Procedure:

  • The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular washing.

  • The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride, carbachol).

  • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • The contractile response (increase in tension) is recorded and plotted against the drug concentration to determine parameters like EC50 and Emax.

InVitro_Workflow Start Start Dissection Dissect Smooth Muscle (e.g., Colon, Bladder) Start->Dissection Mounting Mount Tissue Strip in Organ Bath Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Viability Test Viability (e.g., KCl) Equilibration->Viability CR_Curve Generate Cumulative Concentration-Response Curve to this compound Viability->CR_Curve DataRecording Record Isometric Tension CR_Curve->DataRecording Analysis Data Analysis: - EC50 - Emax DataRecording->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro smooth muscle contraction assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the tachykinin NK-2 receptor in smooth muscle physiology. Its high selectivity and potent in vivo activity make it suitable for a range of preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers designing and interpreting experiments aimed at understanding the complex mechanisms of smooth muscle contraction.

References

The Role of GR 64349 in Elucidating Tachykinin NK2 Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist, and its critical role in the study of tachykinin receptor function. This document details the pharmacological properties of this compound, the signaling pathways of the NK2 receptor, and comprehensive experimental protocols for its characterization.

Introduction to Tachykinins and their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and are widely distributed throughout the central and peripheral nervous systems.[1] They mediate a broad range of biological effects, including smooth muscle contraction, vasodilation, inflammation, and pain transmission, by activating three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] The endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1][2]

The NK2 receptor is predominantly expressed in peripheral tissues, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by NKA leads to a variety of physiological responses, such as bronchoconstriction and gut motility. The development of selective ligands for the NK2 receptor has been crucial in dissecting its specific functions and exploring its therapeutic potential.

This compound: A Selective NK2 Receptor Agonist

This compound, with the chemical name [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10), is a synthetic peptide analog of Neurokinin A. Its conformationally constrained structure, due to the R-γ-lactam modification, confers high potency and remarkable selectivity for the NK2 receptor over NK1 and NK3 receptors. This selectivity makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound, demonstrating its high affinity, potency, and selectivity for the human NK2 receptor.

Table 1: Radioligand Binding Affinity of this compound at Human Tachykinin Receptors

ReceptorRadioligandThis compound pKi
NK2[¹²⁵I]-NKA7.77 ± 0.10
NK1[³H]-septide<5

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of this compound in Cells Expressing Human Tachykinin Receptors

Functional AssayReceptorThis compound pEC50Selectivity (fold) for NK2 over NK1
IP-1 AccumulationNK29.10 ± 0.16~1,400
NK15.95 ± 0.80
Intracellular Calcium MobilizationNK29.27 ± 0.26~500
NK16.55 ± 0.16
cAMP SynthesisNK210.66 ± 0.27~900
NK17.71 ± 0.41

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 3: In Vitro and In Vivo Potency of this compound

PreparationSpeciesMeasured EffectThis compound Potency (EC50 or pA2)
Rat ColonRatContractionEC50 = 3.7 nM
Guinea-pig TracheaGuinea-pigContractionpA2 = 8.7 (as antagonist against GR159897)
Anesthetized Guinea-pigGuinea-pigBronchoconstriction-
Anesthetized RatRatIncreased Bladder Pressure-
Anesthetized RatRatIncreased Colorectal Pressure-

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tachykinin NK2 Receptor Signaling Pathways

Activation of the NK2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NK2 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq Gq/11 NK2R->Gq Gs Gs NK2R->Gs PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation PKA_activation->Physiological_Response

Caption: Tachykinin NK2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes (CHO cells expressing NK2R) start->prepare_membranes incubation Incubation (Membranes + [¹²⁵I]-NKA + this compound) prepare_membranes->incubation separation Separation of Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

1. Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

  • Competitor: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine.

2. Procedure:

  • Membrane Preparation:

    • Culture CHO-NK2R cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 100 µL of binding buffer.

      • 50 µL of various concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled NKA for non-specific binding).

      • 50 µL of [¹²⁵I]-NKA (final concentration ~0.1-0.5 nM).

      • 50 µL of membrane preparation (20-40 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

These assays measure the downstream signaling events following NK2 receptor activation by this compound.

1. Inositol Monophosphate (IP-1) Accumulation Assay:

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

a. Materials:

  • Cell Line: CHO-NK2R cells.

  • Agonist: this compound.

  • Assay Kit: Commercially available IP-One HTRF® assay kit.

  • Stimulation Buffer: As provided in the kit, typically containing LiCl to inhibit IP-1 degradation.

b. Procedure:

  • Seed CHO-NK2R cells into a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and incubate for 1 hour at 37°C.

  • Add various concentrations of this compound and incubate for 60 minutes at 37°C.

  • Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF®-compatible reader.

  • Calculate the pEC50 value from the dose-response curve.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration upon NK2 receptor activation.

a. Materials:

  • Cell Line: CHO-NK2R cells.

  • Agonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

b. Procedure:

  • Seed CHO-NK2R cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium indicator dye by incubating with a solution of Fluo-4 AM in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Use a fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

  • Inject various concentrations of this compound and immediately measure the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration and calculate the pEC50 value.

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay measures the production of cAMP as an indicator of Gs pathway activation.

a. Materials:

  • Cell Line: CHO-NK2R cells.

  • Agonist: this compound.

  • Assay Kit: Commercially available cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

b. Procedure:

  • Seed CHO-NK2R cells into a 96-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Add various concentrations of this compound and incubate for 30 minutes at 37°C.

  • Lyse the cells and perform the cAMP measurement according to the specific assay kit manufacturer's instructions.

  • Calculate the pEC50 value from the dose-response curve.

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the ability of this compound to induce contraction in isolated smooth muscle tissues.

1. Materials:

  • Tissue: Guinea-pig trachea or rat colon.

  • Agonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), bubbled with 95% O₂ / 5% CO₂.

  • Organ Bath System: With isometric force transducers.

2. Procedure:

  • Euthanize the animal and dissect the desired tissue (e.g., trachea, colon).

  • Prepare tissue segments (e.g., tracheal rings, colonic strips) and mount them in organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

  • Record the isometric contractions and calculate the EC50 value.

In Vivo Models

These models are used to evaluate the physiological effects of this compound in a whole-animal system.

1. Guinea-Pig Bronchoconstriction Model:

This model assesses the effect of this compound on airway smooth muscle contraction in vivo.

a. Procedure:

  • Anesthetize a guinea pig and cannulate the trachea for artificial ventilation.

  • Measure changes in pulmonary inflation pressure as an index of bronchoconstriction.

  • Administer this compound intravenously and record the increase in pulmonary inflation pressure.

2. Rat Bladder and Colorectal Pressure Measurement Model:

This model evaluates the pro-motility effects of this compound on the urinary and gastrointestinal tracts.

a. Procedure:

  • Anesthetize a rat and catheterize the bladder to measure intravesical pressure.

  • Insert a balloon catheter into the colorectum to measure colorectal pressure.

  • Administer this compound (e.g., intravenously or subcutaneously) and record the changes in bladder and colorectal pressure.

Conclusion

This compound is a powerful and indispensable tool for the investigation of tachykinin NK2 receptor function. Its high potency and selectivity allow for the precise interrogation of NK2 receptor-mediated signaling pathways and physiological responses, both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of tachykinin biology and the development of novel therapeutics targeting the NK2 receptor.

References

The Discovery and Development of GR 64349: A Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and development of this compound. It includes a summary of its chemical synthesis, key in vitro and in vivo pharmacological data, and detailed experimental methodologies for the principal assays used in its evaluation. Furthermore, this guide outlines the signaling pathways activated by this compound and presents its current development status as a therapeutic agent for on-demand voiding.

Discovery and Synthesis

This compound was first described by Deal et al. in 1992 as part of a program to develop conformationally constrained tachykinin analogues with high selectivity for the NK2 receptor. The design strategy focused on modifying the C-terminal region of a Neurokinin A (NKA) octapeptide analogue, [Lys3]-NKA(3-10).

The key structural modification in this compound is the incorporation of a γ-lactam conformational constraint between the Glycine and Leucine residues. This constraint rigidifies the peptide backbone, leading to a conformation that is highly selective for the NK2 receptor.[1] The chemical structure of this compound is [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10).[2][3]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₄₂H₆₈N₁₀O₁₁S
Molecular Weight 921.12 g/mol
Sequence KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)
CAS Number 137593-52-3
Solubility Soluble to 1 mg/ml in water.
Purity ≥95%

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized procedure based on standard SPPS methods for tachykinin analogues.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail reagents (e.g., triisopropylsilane, water)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF in the reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of DIPEA and coupled to the free amine on the resin.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. The γ-lactam dipeptide is incorporated as a single unit.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail containing TFA.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Pharmacological Profile

This compound is characterized by its high potency and exceptional selectivity for the NK2 receptor compared to the NK1 and NK3 receptor subtypes.

In Vitro Pharmacology

The pharmacological properties of this compound have been extensively studied in various in vitro systems, primarily using cell lines expressing recombinant human NK1 and NK2 receptors.

This compound demonstrates a high affinity for the NK2 receptor and significantly lower affinity for the NK1 receptor.

ReceptorRadioligandThis compound pKiSelectivity (fold)
NK2 [¹²⁵I]-NKA7.77 ± 0.10-
NK1 [³H]-septide<5>1200

Table 2: Receptor Binding Affinity of this compound at Human Recombinant NK1 and NK2 Receptors.[1]

This compound acts as a full agonist at the NK2 receptor, stimulating downstream signaling pathways. Its potency is significantly higher at the NK2 receptor compared to the NK1 receptor in various functional assays.

Functional AssayReceptorThis compound pEC₅₀Selectivity (fold)
IP-1 Accumulation NK29.10 ± 0.161400
NK15.95 ± 0.80
Calcium Mobilization NK29.27 ± 0.26500
NK16.55 ± 0.16
cAMP Synthesis NK210.66 ± 0.27900
NK17.71 ± 0.41

Table 3: Functional Potency of this compound at Human Recombinant NK1 and NK2 Receptors.

In Vivo Pharmacology

In vivo studies have demonstrated the biological activity of this compound. Intravenous and subcutaneous administration in rats with spinal cord transection resulted in dose-dependent increases in bladder and colorectal pressure, indicating its potential to induce voiding. Notably, unlike some other NK2 receptor agonists, this compound did not appear to cause hypotension at effective doses.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). The activation of the NK2 receptor initiates intracellular signaling cascades.

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds and Activates Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces AC Adenylyl Cyclase (AC) cAMP cAMP Synthesis AC->cAMP Gs->AC Stimulates

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

Radioligand Binding Assay for NK1 and NK2 Receptors

This protocol outlines the procedure for determining the binding affinity of this compound to human recombinant NK1 and NK2 receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.

  • Radioligands: [¹²⁵I]-NKA for NK2 receptors, [³H]-septide for NK1 receptors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors.

  • Non-specific binding control: High concentration of unlabeled NKA or Substance P.

  • 96-well plates and filtration manifold.

  • Glass fiber filters pre-soaked in polyethyleneimine.

  • Scintillation counter and fluid.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the appropriate radioligand.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol describes the measurement of IP-1 accumulation in cells expressing NK1 or NK2 receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO cells stably expressing human NK1 or NK2 receptors.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

  • Stimulation buffer containing LiCl.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Replace the culture medium with stimulation buffer containing various concentrations of this compound. Incubate to allow for IP-1 accumulation.

  • Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both emission wavelengths of the donor and acceptor fluorophores.

  • Data Analysis: Calculate the HTRF ratio and determine the EC₅₀ value for this compound from the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • CHO cells stably expressing human NK1 or NK2 receptors.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a solution containing the dye.

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Injection: Inject a solution of this compound at various concentrations into the wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response and calculate the EC₅₀ value for this compound.

cAMP Synthesis Assay

This protocol describes the measurement of cyclic AMP (cAMP) synthesis using a LANCE (Lanthanide Chelate Excite) Ultra cAMP assay.

Materials:

  • CHO cells stably expressing human NK1 or NK2 receptors.

  • LANCE Ultra cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody).

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • TR-FRET compatible microplate reader.

Procedure:

  • Cell Stimulation: In a 384-well plate, incubate the cells with various concentrations of this compound in stimulation buffer.

  • Detection Reagent Addition: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody to the wells.

  • Incubation: Incubate at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Reading: Read the plate on a TR-FRET compatible reader, measuring the time-resolved fluorescence at the acceptor and donor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio, which is inversely proportional to the amount of cAMP produced, and determine the EC₅₀ value for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Pharmacology cluster_development Preclinical & Clinical Development SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis Binding Radioligand Binding Assay (NK1 & NK2 Receptors) Analysis->Binding IP1 IP-1 Accumulation Assay Analysis->IP1 Calcium Calcium Mobilization Assay Analysis->Calcium cAMP cAMP Synthesis Assay Analysis->cAMP AnimalModels Animal Models (e.g., Spinal Cord Injury) cAMP->AnimalModels Voiding Measurement of Bladder & Colorectal Pressure AnimalModels->Voiding Safety Safety Assessment (e.g., Blood Pressure) Voiding->Safety Preclinical Preclinical Studies (Toxicology, PK/PD) Safety->Preclinical Formulation Formulation Development (e.g., Sublingual, IM) Preclinical->Formulation Clinical Clinical Trials Formulation->Clinical

This compound Development Workflow

Development and Future Directions

This compound is currently under development by Dignify Therapeutics under the identifier DTI-117. The primary therapeutic indication being pursued is on-demand voiding for individuals with spinal cord injury and other neurological conditions that lead to bladder and bowel dysfunction.

Preclinical studies have shown that DTI-117 has a very short plasma half-life, which is a desirable characteristic for an on-demand therapy. The development is being funded by the National Institutes of Health (NIH) and is progressing towards clinical trials. Dignify Therapeutics is exploring formulations for sublingual and intramuscular administration to provide a convenient and rapid onset of action.

Conclusion

This compound, now known as DTI-117, is a highly selective and potent NK2 receptor agonist that emerged from a rational design approach involving conformational constraint of a peptide backbone. Its robust pharmacological profile, characterized by high selectivity and efficacy, has made it a valuable research tool and a promising clinical candidate. The ongoing development of DTI-117 for on-demand voiding highlights the potential of targeting the NK2 receptor to address significant unmet medical needs in patients with bladder and bowel dysfunction. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and development pathway of this important pharmacological agent.

References

The Role of GR 64349 in Investigating Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist, in the investigation of neurogenic inflammation. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental methodologies, and quantitative data to facilitate further research and drug development in this critical area of neuroimmunology.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the activation of sensory neurons and the subsequent release of neuropeptides, such as Substance P (SP) and Neurokinin A (NKA). This process is distinct from classical inflammation as it is triggered by neural activity rather than directly by pathogens or tissue injury. Key features of neurogenic inflammation include vasodilation, increased vascular permeability leading to plasma extravasation, and the recruitment of immune cells. These events are primarily mediated by the interaction of neuropeptides with their respective receptors on various cell types, including endothelial cells, mast cells, and immune cells. The tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3) are central players in this phenomenon.

This compound: A Selective Tool for Probing the NK2 Receptor in Neurogenic Inflammation

This compound is a synthetic peptide analogue of Neurokinin A that exhibits high potency and remarkable selectivity for the tachykinin NK2 receptor. Its minimal activity at NK1 and NK3 receptors makes it an invaluable pharmacological tool to dissect the specific contributions of NK2 receptor activation in the complex cascade of neurogenic inflammation. By selectively activating the NK2 receptor, researchers can elucidate its downstream signaling pathways and its role in mediating specific inflammatory responses, independent of NK1 and NK3 receptor activation.

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize key data from radioligand binding and functional studies, demonstrating its high affinity and efficacy at the human NK2 receptor compared to the NK1 receptor.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandThis compound pKiReference AgonistReference Agonist pKi
Human NK2[¹²⁵I]-NKA7.77 ± 0.10Neurokinin A (NKA)8.80 ± 0.05
Human NK1[³H]-septide< 5Substance P (SP)8.90 ± 0.04

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitor constant (Ki).[1][2]

Table 2: Functional Potency of this compound in Cellular Assays

AssayReceptorThis compound pEC₅₀Reference AgonistReference Agonist pEC₅₀
Intracellular Calcium MobilizationHuman NK29.27 ± 0.26Neurokinin A (NKA)9.55 ± 0.15
Human NK16.55 ± 0.16Substance P (SP)9.30 ± 0.10
Inositol Monophosphate (IP-1) AccumulationHuman NK29.10 ± 0.16Neurokinin A (NKA)9.35 ± 0.10
Human NK15.95 ± 0.80Substance P (SP)9.05 ± 0.08
Cyclic AMP (cAMP) SynthesisHuman NK210.66 ± 0.27Neurokinin A (NKA)10.15 ± 0.20
Human NK17.71 ± 0.41Substance P (SP)8.95 ± 0.18

Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).[1][2]

Signaling Pathways Activated by this compound

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. The diagram below illustrates the key signaling pathways triggered by this compound.

GR64349_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inflammatory_response Neurogenic Inflammatory Response Ca_release->Inflammatory_response PKC->Inflammatory_response PKA->Inflammatory_response

Figure 1. this compound signaling cascade via the NK2 receptor.

Experimental Protocols for Investigating Neurogenic Inflammation with this compound

The following protocols provide a framework for utilizing this compound to study various aspects of neurogenic inflammation in both in vivo and in vitro models.

In Vivo Model: Induction of Cutaneous Neurogenic Inflammation

This protocol describes the induction of neurogenic inflammation in rodent skin to measure plasma extravasation and inflammatory cell infiltration.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis cluster_extravasation Plasma Extravasation cluster_infiltration Cell Infiltration anesthetize Anesthetize Rodent (e.g., isoflurane) iv_injection Intravenous Injection of Evans Blue Dye (2% in saline) anesthetize->iv_injection id_injection Intradermal Injection of This compound (e.g., 10-100 pmol) iv_injection->id_injection control_injection Intradermal Injection of Vehicle (Saline) iv_injection->control_injection incubation Incubation Period (e.g., 30 minutes) id_injection->incubation control_injection->incubation euthanasia Euthanize Animal incubation->euthanasia skin_excision Excise Skin Samples euthanasia->skin_excision dye_extraction Extract Evans Blue Dye (e.g., with formamide) skin_excision->dye_extraction tissue_fixation Fix Tissue (e.g., 4% PFA) skin_excision->tissue_fixation spectrophotometry Quantify Dye at 620 nm dye_extraction->spectrophotometry sectioning Cryosectioning or Paraffin Embedding tissue_fixation->sectioning ihc Immunohistochemistry (e.g., for neutrophils, mast cells) sectioning->ihc microscopy Microscopy and Image Analysis ihc->microscopy

Figure 2. Workflow for in vivo neurogenic inflammation studies.

Detailed Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) following approved institutional protocols. Inject Evans blue dye (20-50 mg/kg) intravenously to label plasma albumin.

  • Induction: After a brief circulation period for the dye, administer intradermal injections of this compound at various doses into the shaved dorsal or plantar skin. Inject an equivalent volume of saline as a vehicle control in a contralateral site.

  • Plasma Extravasation Measurement: After a defined period (e.g., 30 minutes), euthanize the animal and excise the injection sites. Extract the extravasated Evans blue dye from the tissue samples using formamide and quantify the concentration spectrophotometrically at 620 nm.[3]

  • Inflammatory Cell Infiltration Analysis: For histological analysis, fix the excised tissue in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform immunohistochemistry using antibodies against specific inflammatory cell markers (e.g., myeloperoxidase for neutrophils, CD68 for macrophages, or toluidine blue for mast cells). Quantify the cell infiltration using microscopy and digital image analysis software.

In Vitro Model: Cytokine Release from Mast Cells

This protocol outlines an in vitro assay to measure the release of pro-inflammatory cytokines from a mast cell line (e.g., LAD2 or RBL-2H3) upon stimulation with this compound.

InVitro_Workflow cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis seed_cells Seed Mast Cells (e.g., LAD2) in 96-well plates culture Culture overnight seed_cells->culture add_gr64349 Add this compound (dose-response) culture->add_gr64349 add_control Add Vehicle Control culture->add_control incubation Incubate for 24 hours add_gr64349->incubation add_control->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cytokine_assay Measure Cytokine Levels (e.g., ELISA, Luminex) collect_supernatant->cytokine_assay

Figure 3. Workflow for in vitro cytokine release assay.

Detailed Methodology:

  • Cell Culture: Seed human mast cells (e.g., LAD2 cell line) in a 96-well plate at an appropriate density and culture overnight.

  • Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control group.

  • Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Conclusion

This compound serves as a critical tool for elucidating the specific role of the tachykinin NK2 receptor in the complex mechanisms of neurogenic inflammation. Its high selectivity allows for the precise dissection of NK2-mediated signaling pathways and their contribution to key inflammatory events. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the NK2 receptor in a variety of inflammatory and pain-related disorders. Further research utilizing this compound will undoubtedly continue to advance our understanding of the intricate interplay between the nervous and immune systems in health and disease.

References

The Structure-Activity Relationship of GR 64349: A Potent and Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GR 64349, a potent and highly selective peptide agonist of the tachykinin NK2 receptor. This compound, a conformationally constrained analog of Neurokinin A (NKA), has served as a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK2 receptor. This document details the quantitative data on this compound and its analogs, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Core Compound Profile: this compound

This compound is a synthetic heptapeptide amide with the sequence [Lys3, Gly8, R-γ-lactam-Leu9]-NKA(3-10). Its defining structural feature is the γ-lactam conformational constraint between the Gly8 and Leu9 residues, which locks the C-terminal region into a specific conformation. This modification is crucial for its high potency and selectivity for the NK2 receptor.

Structure-Activity Relationship Data

The following tables summarize the quantitative data on the biological activity of this compound and its key analogs. The data is primarily derived from studies on isolated tissue preparations, which are standard functional assays for tachykinin receptor agonists.

Table 1: In Vitro Potency of this compound and Related Analogs at the Tachykinin NK2 Receptor

CompoundSequenceModificationNK2 Potency (pD2) in Rat Colon
Neurokinin A (NKA)H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2Endogenous Ligand8.1
This compound [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10) γ-lactam constraint 8.43
Analog 1[Lys3,Gly8,S-γ-lactam-Leu9]-NKA(3-10)S-stereoisomer of γ-lactam6.5
Analog 2[Lys3,Ala8,R-γ-lactam-Leu9]-NKA(3-10)Gly8 to Ala8 substitution7.8
Analog 3[Lys3,Gly8]-NKA(3-10)Acyclic analog7.1

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound at Tachykinin Receptors

CompoundNK2 Potency (pD2) (Rat Colon)NK1 Potency (pD2) (Guinea Pig Ileum)NK3 Potency (pD2) (Rat Portal Vein)NK1/NK2 Selectivity RatioNK3/NK2 Selectivity Ratio
Neurokinin A (NKA)8.17.57.2~4~8
This compound 8.43 < 5.0 < 5.5 > 1000 > 300

Selectivity ratio is calculated as the antilog of the difference in pD2 values.

Experimental Protocols

Isolated Rat Colon Contraction Assay for NK2 Receptor Agonism

This functional assay measures the contractile response of the rat colon, a tissue rich in NK2 receptors, to agonist stimulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue organ bath system with isometric force transducers

  • This compound and analog stock solutions

Procedure:

  • Humanely euthanize a rat and excise the distal colon.

  • Cleanse the colon by gently flushing with Krebs-Henseleit solution.

  • Cut the colon into 2-3 cm longitudinal segments.

  • Suspend each segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM).

  • Wash the tissue and allow it to return to baseline.

  • Construct a cumulative concentration-response curve for the test compound (e.g., this compound) by adding increasing concentrations of the agonist to the organ bath at regular intervals.

  • Record the contractile response as the change in tension from baseline.

  • Analyze the data by plotting the contractile response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pD2 and maximum effect (Emax).

Radioligand Binding Assays for Tachykinin Receptor Selectivity

These assays determine the binding affinity of a compound for NK1 and NK3 receptors, providing a measure of its selectivity.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human NK1 or NK3 receptors.

  • Radioligands: [3H]-Substance P for NK1 receptors, [125I]-His-NKB for NK3 receptors.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors).

  • Unlabeled competitors (Substance P for NK1, Neurokinin B for NK3) to determine non-specific binding.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the cell membrane preparation (e.g., 20-40 µg protein per well), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • For non-specific binding determination, add a high concentration of the corresponding unlabeled competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, followed by several washes with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound (Agonist) NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

Caption: NK2 Receptor Signaling Cascade.

Experimental Workflow for SAR Studies of this compound Analogs

This diagram outlines the typical workflow for synthesizing and evaluating new analogs of this compound to establish a structure-activity relationship.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Design Analog Design (e.g., modify lactam ring, substitute amino acids) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification PrimaryAssay Primary Screen: NK2 Functional Assay (e.g., Rat Colon Contraction) Purification->PrimaryAssay Potency Determine Potency (pD2/EC50) PrimaryAssay->Potency SelectivityAssay Selectivity Screen: NK1 & NK3 Binding/Functional Assays Selectivity Calculate Selectivity Ratios SelectivityAssay->Selectivity Potency->SelectivityAssay SAR Establish Structure-Activity Relationship Potency->SAR Selectivity->SAR SAR->Design Iterative Design

Caption: SAR Experimental Workflow.

Logical Relationships in the SAR of this compound

This diagram illustrates the key structural features of this compound and their impact on its biological activity.

SAR_Logic cluster_structure Structural Features of this compound cluster_activity Pharmacological Properties Lactam γ-Lactam Constraint (Gly8-Leu9) Potency High NK2 Potency Lactam->Potency Crucial for Selectivity High NK2 Selectivity (vs. NK1 & NK3) Lactam->Selectivity Contributes to Stability Increased Metabolic Stability Lactam->Stability Enhances Stereochem R-Stereochemistry of Lactam Stereochem->Potency Essential for N_terminus N-terminal Truncation (NKA 3-10) N_terminus->Potency Maintains C_terminus C-terminal Amide C_terminus->Potency Important for

Caption: SAR of this compound.

Conclusion

The structure-activity relationship of this compound is a clear example of how conformational constraint can be utilized to develop highly potent and selective peptide ligands. The introduction of the γ-lactam bridge in the C-terminal region of a truncated NKA analog is the key modification that confers its remarkable NK2 receptor agonism and selectivity. The detailed experimental protocols and SAR data presented in this guide provide a valuable resource for researchers in the field of tachykinin pharmacology and for professionals involved in the design and development of novel GPCR-targeted therapeutics. The principles highlighted in the SAR of this compound can be applied to the rational design of other peptide and peptidomimetic drugs with improved pharmacological profiles.

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Mobilization Assay Using GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family.[1][2] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq proteins to initiate the phospholipase C (PLC) signaling cascade.[1][3][4] This pathway culminates in the mobilization of intracellular calcium ([Ca2+]) from the endoplasmic reticulum. Measuring the transient increase in intracellular calcium is a robust method for assessing the activity of this compound and other NK2 receptor modulators.

This document provides a detailed protocol for an in vitro calcium mobilization assay using this compound, suitable for characterizing its potency and efficacy, as well as for screening compound libraries for novel NK2 receptor antagonists. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, to detect changes in intracellular calcium levels in cells expressing the human NK2 receptor.

Signaling Pathway of this compound at the NK2 Receptor

Activation of the NK2 receptor by an agonist like this compound triggers a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gαq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent calcium indicators.

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Releases

This compound Signaling Pathway

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for use with various fluorescence plate readers capable of kinetic reads.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Fluo-4 AMVariouse.g., MAK552-20°C, desiccated, protected from light
Fura-2 AMVarious--20°C, desiccated, protected from light
This compoundVarious-As per supplier
Human NK2 Receptor expressing cells (e.g., CHO, HEK293)Various-Liquid Nitrogen / 37°C, 5% CO₂ incubator
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPESVariouse.g., MAK552C4°C
ProbenecidVarious-4°C
Pluronic F-127Various-4°C
Dimethyl sulfoxide (DMSO)Various-Room Temperature
96-well or 384-well black, clear-bottom assay platesVarious-Room Temperature

Experimental Workflow

Calcium_Mobilization_Workflow start Start cell_plating 1. Cell Plating (e.g., CHO-NK2R cells) start->cell_plating incubation_overnight 2. Overnight Incubation (37°C, 5% CO₂) cell_plating->incubation_overnight dye_loading_prep 3. Prepare Dye Loading Solution (e.g., Fluo-4 AM in Assay Buffer) incubation_overnight->dye_loading_prep dye_loading 4. Dye Loading (Incubate with cells) dye_loading_prep->dye_loading compound_prep 5. Prepare Compound Plates (this compound dilutions) dye_loading->compound_prep plate_reader 6. Fluorescence Measurement (Kinetic Read) compound_prep->plate_reader data_analysis 7. Data Analysis (EC₅₀ determination) plate_reader->data_analysis end End data_analysis->end

Experimental Workflow Diagram

Detailed Methodology

1. Cell Culture and Plating:

  • Culture human NK2 receptor-expressing cells (e.g., CHO or HEK293 cell lines) in appropriate growth medium.

  • The day before the assay, plate the cells into black, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents:

  • Assay Buffer: Prepare HBSS containing 20 mM HEPES. For some cell lines, the addition of probenecid (typically 2.5 mM) is recommended to prevent the extrusion of the dye by organic anion transporters.

  • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to make a stock solution (e.g., 1 mM).

  • Dye Loading Solution: On the day of the experiment, dilute the Fluo-4 AM stock solution into the assay buffer to the desired final concentration (typically 1-5 µM). The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.

3. Dye Loading:

  • Remove the growth medium from the cell plates and wash the cells once with assay buffer.

  • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light. Some protocols may not require a wash step after loading.

4. Calcium Mobilization Assay:

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (for Fluo-4, excitation at ~490 nm and emission at ~525 nm; for Fura-2, ratiometric measurement with excitation at ~340 nm and ~380 nm and emission at ~510 nm).

  • Establish a stable baseline fluorescence reading for a few seconds.

  • Add the this compound solutions to the wells and continue to record the fluorescence signal over time (typically 1-3 minutes) to capture the transient calcium response.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • For each concentration of this compound, determine the peak fluorescence response over baseline.

  • Plot the peak response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

Data Presentation

Quantitative data from the calcium mobilization assay should be summarized in a clear and structured format.

Table 1: Potency of this compound at the Human NK2 Receptor

ParameterValue
EC₅₀ (nM)[Insert experimentally determined value]
Hill Slope[Insert experimentally determined value]
Maximal Response (% over baseline)[Insert experimentally determined value]

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor[Calculate and insert value]
Signal-to-Background Ratio[Calculate and insert value]
CV (%) of controls[Calculate and insert value]

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro activity of the NK2 receptor agonist this compound through a calcium mobilization assay. The detailed methodology and data presentation guidelines are intended to assist researchers in the fields of pharmacology and drug discovery in characterizing the functional properties of compounds targeting the NK2 receptor. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow.

References

Application Notes: Utilizing GR 64349 for NK2 Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GR 64349 is a potent and highly selective peptide agonist for the tachykinin NK2 receptor, demonstrating significantly greater affinity for the NK2 receptor over NK1 and NK3 subtypes.[1][2] This selectivity makes it a valuable research tool for investigating the pharmacological and physiological roles of the NK2 receptor. In radioligand binding assays, this compound can be effectively used as a competitor against a radiolabeled NK2 receptor ligand to determine the binding affinity of novel compounds. This document provides detailed protocols and application notes for the use of this compound in a radioligand binding assay for the human NK2 receptor.

Principle of the Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In a competition binding assay, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Neurokinin A) is incubated with a source of the NK2 receptor (e.g., cell membranes from a recombinant cell line) in the presence of varying concentrations of an unlabeled competitor compound (in this case, this compound or a test compound). The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the competitor, a competition curve can be generated, from which the inhibitory constant (Ki) of the competitor can be determined.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 921.12 g/mol [1]
Formula C₄₂H₆₈N₁₀O₁₁S[1]
Sequence KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)[1]
Solubility Soluble to 1 mg/ml in water
Purity ≥95%
Storage Store at -20°C

Table 2: Binding Affinity of this compound and Endogenous Ligands at the Human NK2 Receptor

LigandpKiKi (nM)RadioligandCell LineReference
This compound 7.77 ± 0.10~17[¹²⁵I]-NKACHO cells expressing human NK2 receptors
Neurokinin A (NKA) 9.10 ± 0.16 (pEC₅₀)--CHO cells expressing human NK2 receptors
Substance P <5>10,000[³H]-septideCHO cells expressing human NK1 receptors

Table 3: Selectivity of this compound

Receptor SelectivityFold SelectivityReference
NK2 over NK1 >1000
NK2 over NK3 >300

Experimental Protocols

Materials and Reagents

  • This compound

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA), specific activity ~81.4 TBq/mmol

  • Cell Membranes: Membranes from CHO cells stably expressing human recombinant NK2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Non-specific Binding Control: 1 µM Neurokinin A (NKA)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter

  • Scintillation fluid

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing NK2 receptors on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (e.g., 6 µ g/well ).

  • Assay Setup:

    • In a 96-well plate, add the following components in a final volume of 250 µL per well:

      • 50 µL of varying concentrations of this compound or test compound (typically in triplicate).

      • 50 µL of assay buffer for total binding wells.

      • 50 µL of 1 µM NKA for non-specific binding wells.

      • 50 µL of [¹²⁵I]-NKA diluted in assay buffer to a final concentration of 0.1 nM.

      • 150 µL of the diluted membrane preparation (6 µg protein/well).

  • Incubation:

    • Incubate the plate at 23°C for 3 hours with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters.

    • Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM NKA) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression analysis (one-site competition model) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO-hNK2R) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitor) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (this compound, [¹²⁵I]-NKA, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation (23°C for 3 hours) Assay_Setup->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Washing (Ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Data Processing (% Specific Binding) Counting->Data_Processing Curve_Fitting Non-linear Regression (IC₅₀ Determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GR64349 This compound (Agonist) NK2R NK2 Receptor GR64349->NK2R Binds Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

NK2 Receptor Signaling Pathway

References

Application Notes and Protocols for Intravenous Administration of GR 64349 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective neurokinin-2 (NK2) receptor agonist. In rodent models, its intravenous administration has been demonstrated to elicit rapid and short-acting physiological responses, particularly on smooth muscle tissues. These application notes provide a comprehensive overview of the available data on the intravenous use of this compound in rats, including its pharmacodynamic effects, and detailed protocols for its administration and the assessment of its biological activity.

Data Presentation

Pharmacodynamic Effects of Intravenous this compound in Rats

The primary pharmacodynamic effects of intravenously administered this compound in anesthetized, acutely spinalized female rats are dose-dependent increases in bladder and colorectal pressure, indicative of smooth muscle contraction.

Dose (µg/kg, IV)Change in Bladder Pressure (mmHg)Change in Colorectal PressureOnset of ActionDuration of ActionReference
0.01 - 10Dose-dependent increaseSimilar dose-dependent increase< 1 minute[1]Short[1][1]
1---1.5 ± 0.07 minutes[1][1]
up to 30No significant change in blood pressure---

Note: Specific quantitative values for the change in bladder and colorectal pressure are best represented graphically in the original research articles. The data indicates a clear dose-response relationship.

Pharmacokinetic Parameters of Intravenous this compound in Rodents

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Anesthetized Rats

This protocol is based on methodologies described for assessing the effects of NK2 receptor agonists on bladder and colorectal function.

1. Animal Model:

  • Adult female Sprague-Dawley rats.

  • Animals are anesthetized (e.g., with urethane or a similar long-acting anesthetic).

  • For specific urological studies, an acute spinal cord transection may be performed to isolate bladder reflexes.

2. Surgical Preparation (for urodynamic studies):

  • Perform a laparotomy to expose the urinary bladder.

  • Insert a catheter into the bladder dome for pressure measurement and fluid infusion.

  • Insert a catheter into the jugular or femoral vein for intravenous drug administration.

  • If colorectal pressure is to be measured, a balloon catheter can be inserted into the distal colon.

3. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Prepare serial dilutions to achieve the desired final concentrations for injection.

4. Dosing and Administration:

  • Administer this compound as an intravenous bolus injection through the venous catheter.

  • The injection volume should be kept low (e.g., 1 mL/kg) to avoid hemodynamic effects.

  • Administer doses in an escalating manner, allowing for a washout period between doses for the physiological response to return to baseline.

5. Data Acquisition:

  • Continuously record bladder and colorectal pressure using pressure transducers connected to a data acquisition system.

  • Monitor cardiovascular parameters such as blood pressure and heart rate to assess any off-target effects.

Protocol 2: General Intravenous Injection in Rats (Tail Vein)

For studies not requiring extensive surgical preparation, intravenous administration can be performed via the lateral tail vein.

1. Animal Restraint:

  • Place the rat in a suitable restraint device that allows access to the tail.

  • Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible and easier to access.

2. Injection Procedure:

  • Clean the tail with an appropriate antiseptic.

  • Using a small gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Slowly inject the solution. Resistance during injection may indicate that the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualizations

Signaling Pathway of this compound in Smooth Muscle Cells

GR64349_Signaling GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq11 Gq/11 Protein NK2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction leads to

Caption: NK2 Receptor Signaling Cascade for Smooth Muscle Contraction.

Experimental Workflow for Intravenous Administration and Urodynamic Monitoring

Experimental_Workflow start Start anesthetize Anesthetize Rat start->anesthetize surgery Surgical Preparation (Catheter Implantation) anesthetize->surgery stabilize Stabilization Period surgery->stabilize administer Administer this compound (IV Bolus) stabilize->administer prepare_drug Prepare this compound Solution prepare_drug->administer record Record Physiological Data (Bladder/Colorectal Pressure) administer->record washout Washout Period record->washout repeat Repeat with Next Dose? washout->repeat repeat->administer Yes end End of Experiment repeat->end No

Caption: Urodynamic Monitoring Workflow in Rodent Models.

References

Application Notes and Protocols for GR 64349 in a Rat Model of Bladder Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GR 64349, a potent and selective tachykinin NK₂ receptor agonist, in studying bladder contractility in vivo using a rat model. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the neurokinin-2 (NK₂) receptor in lower urinary tract function. Activation of NK₂ receptors, predominantly found on detrusor smooth muscle, elicits a contractile response, making this compound a key compound for studying bladder motor control and pathophysiology, such as bladder overactivity.[1] This document provides detailed information on dosage, experimental procedures, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound and their effects on bladder pressure in anesthetized, acutely spinalized female rats.

Table 1: Intravenous (IV) Administration of this compound and Effect on Bladder Pressure

Dosage (µg/kg)Mean Increase in Bladder Pressure (cm H₂O) ± SDNumber of Animals (N)
0.01~5 ± 23-5
0.03~15 ± 53-5
0.1~30 ± 83-5
0.3~45 ± 102
1~60 ± 123-5
3~70 ± 153-5
10~75 ± 153-5
30~75 ± 153-5

Data adapted from Marson et al., 2018.[2]

Table 2: Subcutaneous (SC) Administration of this compound and Effect on Bladder Pressure

Dosage (µg/kg)Mean Increase in Bladder Pressure (cm H₂O) ± SDNumber of Animals (N)
1~5 ± 23-5
3~10 ± 33-5
10~20 ± 53-5
30~35 ± 83-5
100~50 ± 103-5
300~60 ± 123-5

Data adapted from Marson et al., 2018.[2]

Signaling Pathway of this compound in Bladder Smooth Muscle

This compound, as an NK₂ receptor agonist, initiates a signaling cascade within the bladder detrusor smooth muscle cells, leading to contraction. The primary pathway involves the coupling of the NK₂ receptor to Gq/11 proteins.[3][4] This activation leads to the stimulation of two main downstream effectors: voltage-dependent Ca²⁺ channels (VDCCs) and the RhoA-Rho kinase (ROCK) pathway. The influx of extracellular Ca²⁺ through VDCCs directly contributes to the contractile machinery activation. Simultaneously, the RhoA-ROCK pathway increases the sensitivity of the contractile apparatus to Ca²⁺, further enhancing smooth muscle contraction.

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK₂ Receptor GR64349->NK2R Binds to Gq11 Gq/11 Protein NK2R->Gq11 Activates VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Gq11->VDCC Activates RhoA RhoA Gq11->RhoA Activates Ca_ion Ca²⁺ VDCC->Ca_ion Ca²⁺ Influx ROCK ROCK RhoA->ROCK Activates Contraction Smooth Muscle Contraction ROCK->Contraction Sensitizes to Ca²⁺ Ca_ion->Contraction Promotes Cystometry_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment A Anesthetize Rat (e.g., Urethane 1.2 g/kg SC) B Maintain Body Temperature (Heating Pad) A->B C Midline Abdominal Incision B->C D Expose Urinary Bladder C->D E Insert Catheter into Bladder Dome D->E F Secure Catheter with Suture E->F G Close Abdominal Incision F->G H Connect Catheter to Pressure Transducer and Infusion Pump G->H I Stabilization Period H->I J Record Baseline Bladder Activity I->J K Administer this compound (IV or SC) J->K L Record Bladder Pressure Changes K->L M Data Analysis L->M

References

Application Notes and Protocols: GR 64349 as a Tool for NK2 Receptor Desensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pharmacological roles of the NK2 receptor, including the mechanisms that govern its signaling and desensitization. This document provides detailed application notes and experimental protocols for utilizing this compound in NK2 receptor desensitization studies.

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) primarily activated by the endogenous ligand neurokinin A (NKA). Upon activation, it couples to Gq/11 and Gs proteins, leading to the mobilization of intracellular calcium and the synthesis of cyclic AMP (cAMP), respectively.[1] Prolonged or repeated exposure to agonists typically leads to desensitization, a process that dampens the receptor's response to prevent overstimulation. This process is crucial for normal physiological function and is a key consideration in drug development.

Studies have shown that the desensitization of the NK2 receptor can be agonist-dependent. For instance, in Xenopus oocytes with low receptor expression, repeated applications of NKA led to complete desensitization, whereas this compound did not.[2] However, at higher receptor expression levels, both agonists induced complete desensitization, suggesting that the cellular context and receptor density are critical factors in this process.[2]

Data Presentation

Table 1: Binding Affinity and Functional Potency of this compound at the Human NK2 Receptor

This table summarizes the binding affinity (pKi) and potency (pEC50) of this compound in various functional assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.

Assay TypeParameterThis compound ValueReference
Radioligand Binding ([¹²⁵I]-NKA displacement)pKi7.77 ± 0.10
Inositol Monophosphate (IP-1) AccumulationpEC509.10 ± 0.16
Intracellular Calcium MobilizationpEC509.27 ± 0.26
Cyclic AMP (cAMP) SynthesispEC5010.66 ± 0.27
Table 2: Selectivity of this compound for the Human NK2 Receptor over the NK1 Receptor

This table illustrates the high selectivity of this compound for the NK2 receptor compared to the NK1 receptor.

Assay TypeNK2 (pEC50/pKi)NK1 (pEC50/pKi)Selectivity (fold)Reference
Radioligand Binding7.77 (pKi)< 5 (pKi)>1000
IP-1 Accumulation9.10 (pEC50)5.95 (pEC50)~1400
Intracellular Calcium Mobilization9.27 (pEC50)6.55 (pEC50)~500
cAMP Synthesis10.66 (pEC50)7.71 (pEC50)~900

Signaling Pathways and Desensitization Mechanism

The activation of the NK2 receptor by this compound initiates downstream signaling cascades. The generally accepted mechanism for GPCR desensitization involves agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. β-arrestins sterically hinder further G protein coupling and promote receptor internalization, typically via clathrin-coated pits. While this is the canonical pathway, direct experimental evidence confirming the specific involvement of GRKs and β-arrestins in this compound-induced NK2 receptor desensitization is an area for further investigation.

NK2_Signaling_and_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binding & Activation Gq Gq/11 NK2R->Gq Coupling Gs Gs NK2R->Gs Coupling GRK GRK NK2R->GRK Recruits (upon activation) Arrestin β-Arrestin NK2R->Arrestin Recruits (upon phosphorylation) PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates PKC->NK2R Feedback Phosphorylation PKA PKA cAMP->PKA Activates PKA->NK2R Feedback Phosphorylation GRK->NK2R Phosphorylates Arrestin->Gq Inhibits Coupling Arrestin->Gs Inhibits Coupling Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis Promotes

Figure 1. Proposed signaling and desensitization pathway of the NK2 receptor upon activation by this compound.

Experimental Protocols

Protocol 1: NK2 Receptor Desensitization Assay using Intracellular Calcium Mobilization

This protocol describes a method to assess NK2 receptor desensitization by measuring the intracellular calcium response to a challenge agonist following pre-treatment with this compound. CHO cells stably expressing the human NK2 receptor are used as the model system.

Materials:

  • CHO-hNK2 cells (Chinese Hamster Ovary cells stably expressing the human NK2 receptor)

  • This compound

  • Neurokinin A (NKA)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Culture: Culture CHO-hNK2 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the CHO-hNK2 cells into 96-well black, clear-bottom microplates at a density of 50,000 to 80,000 cells per well and allow them to attach overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Desensitization (Pre-treatment):

    • Prepare a 2X concentrated solution of this compound in HBSS at the desired desensitizing concentration (e.g., 100 nM).

    • Add 100 µL of the this compound solution to the appropriate wells. For control wells (no desensitization), add 100 µL of HBSS.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Washout:

    • Carefully remove the solution from all wells.

    • Wash the cells three times with 200 µL of pre-warmed HBSS to remove the desensitizing agonist.

    • After the final wash, add 100 µL of HBSS to each well.

  • Challenge:

    • Prepare a 2X concentrated solution of the challenge agonist (e.g., EC80 concentration of NKA or this compound) in HBSS.

    • Place the microplate into the fluorescence plate reader and begin recording baseline fluorescence.

    • After a stable baseline is established (e.g., 20 seconds), add 100 µL of the challenge agonist solution to the wells.

    • Continue recording the fluorescence signal for at least 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response for each well.

    • Calculate the percentage of desensitization as: [1 - (Peak response after this compound pre-treatment / Peak response of control)] x 100%.

Desensitization_Workflow cluster_prep Cell Preparation cluster_exp Desensitization Experiment cluster_analysis Data Analysis Plate_Cells Plate CHO-hNK2 cells in 96-well plate Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Pre_Treatment Pre-treat with this compound (or vehicle control) Dye_Loading->Pre_Treatment Washout Wash to remove agonist Pre_Treatment->Washout Challenge Challenge with NKA or this compound Washout->Challenge Measure_Ca_Flux Measure intracellular calcium flux Challenge->Measure_Ca_Flux Quantify_Response Quantify peak fluorescence response Measure_Ca_Flux->Quantify_Response Calculate_Desensitization Calculate % Desensitization Quantify_Response->Calculate_Desensitization

Figure 2. Experimental workflow for the NK2 receptor desensitization assay.

Protocol 2: Investigating the Role of GRKs and β-arrestins (Proposed)

To confirm the involvement of GRKs and β-arrestins in this compound-induced NK2 receptor desensitization, further experiments are necessary.

A. GRK Involvement:

  • Method: Utilize cell lines with specific GRK isoforms knocked down (e.g., using siRNA) or overexpressed. Perform the desensitization assay as described in Protocol 1 and compare the extent of desensitization in these cells to control cells.

  • Expected Outcome: A reduction in desensitization in GRK knockdown cells would suggest the involvement of that specific GRK isoform.

B. β-arrestin Recruitment:

  • Method: Employ a β-arrestin recruitment assay, such as a Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC) assay. In these assays, the NK2 receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively. Recruitment is measured by the proximity-based signal generated upon agonist stimulation.

  • Expected Outcome: An increase in the BRET or EFC signal upon stimulation with this compound would indicate β-arrestin recruitment to the NK2 receptor.

C. Receptor Internalization:

  • Method: Visualize and quantify receptor internalization using immunofluorescence microscopy or an ELISA-based assay.

    • Microscopy: Use a fluorescently labeled antibody against an extracellular epitope of the NK2 receptor or a fluorescently tagged this compound analog. After stimulation, visualize the translocation of the receptor from the plasma membrane to intracellular vesicles.

    • ELISA: Use an antibody against an extracellular epitope of the NK2 receptor to quantify the number of receptors remaining on the cell surface after this compound treatment.

  • Expected Outcome: A time- and concentration-dependent decrease in cell surface NK2 receptors following this compound treatment would confirm receptor internalization.

Conclusion

This compound is a powerful and selective tool for probing the function and regulation of the NK2 receptor. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the molecular mechanisms of NK2 receptor desensitization. Further studies are warranted to elucidate the precise roles of GRKs and β-arrestins in this process and to quantify the dynamics of receptor internalization induced by this potent agonist. This knowledge will be instrumental in the development of novel therapeutics targeting the NK2 receptor.

References

Application Notes and Protocols for Studying GR 64349-Induced Bronchoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective tachykinin NK2 receptor agonist. Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma and other respiratory diseases characterized by airway obstruction.[1][2][3][4] They mediate a variety of effects in the lungs, including bronchoconstriction, vasodilation, and mucus secretion, by binding to specific G-protein-coupled receptors (NK1, NK2, and NK3).[1] The NK2 receptor is predominantly involved in airway smooth muscle contraction. Therefore, this compound serves as a valuable pharmacological tool to investigate the mechanisms of NK2 receptor-mediated bronchoconstriction and to screen for potential therapeutic NK2 receptor antagonists.

These application notes provide a comprehensive guide for designing and conducting experiments to study this compound-induced bronchoconstriction in both in vitro and in vivo models.

Signaling Pathway of this compound-Induced Bronchoconstriction

Activation of the NK2 receptor on airway smooth muscle cells by this compound initiates a signaling cascade leading to muscle contraction. The primary pathway involves the coupling of the NK2 receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

This compound Signaling Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq11 Gq/11 NK2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2 Ca²⁺ SR->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MyosinLC Myosin Light Chain MLCK->MyosinLC phosphorylates pMyosinLC p-Myosin Light Chain MyosinLC->pMyosinLC Contraction Bronchoconstriction pMyosinLC->Contraction leads to

This compound signaling pathway in airway smooth muscle.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Potency of this compound at Human Tachykinin Receptors

AssayReceptorAgonistpEC50 / pKiReference
Radioligand BindingNK2This compound7.77 ± 0.10 (pKi)
Radioligand BindingNK1This compound< 5 (pKi)
IP-1 AccumulationNK2This compound9.10 ± 0.16 (pEC50)
IP-1 AccumulationNK1This compound5.95 ± 0.80 (pEC50)
Calcium MobilizationNK2This compound9.27 ± 0.26 (pEC50)
Calcium MobilizationNK1This compound6.55 ± 0.16 (pEC50)

Table 2: In Vivo Bronchoconstrictor Effects of Tachykinin Agonists

Animal ModelAgonistRoute of AdministrationEffective Dose RangeMeasured ParameterReference
Guinea PigNeurokinin AIntravenous0.1 - 10 µg/kgTotal Pulmonary Resistance
Rat (Fisher 344)Neurokinin AIntravenous0.1 - 1 µg/kgLung Resistance
RabbitHCl (endogenous tachykinin release)IntraesophagealN/ATotal Lung Resistance
Guinea Pig[βAla8]NKA(4-10) (NK2 agonist)Intravenous0.1 - 3 nmol/kgBronchoconstriction

Experimental Protocols

In Vitro Studies

1. Isolated Tracheal Ring Preparation

This protocol assesses the direct contractile effect of this compound on airway smooth muscle.

  • Materials:

    • Animal model (e.g., guinea pig, rat, mouse)

    • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

    • This compound stock solution (e.g., 1 mM in DMSO)

    • Organ bath system with force transducers

    • Carbogen gas (95% O2, 5% CO2)

  • Protocol:

    • Euthanize the animal and carefully dissect the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit buffer.

    • Cut the trachea into rings of 2-3 mm in width.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen.

    • Connect the rings to force transducers and apply an optimal resting tension (e.g., 1-2 g for guinea pig trachea).

    • Allow the tissues to equilibrate for at least 60 minutes, washing with fresh buffer every 15-20 minutes.

    • Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to assess tissue viability.

    • After washing and returning to baseline, perform a cumulative concentration-response curve for this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Record the contractile force at each concentration.

2. Precision-Cut Lung Slices (PCLS)

This ex vivo model preserves the three-dimensional structure of the airways and allows for the study of this compound-induced contraction of smaller airways.

  • Materials:

    • Animal model (e.g., mouse, rat)

    • Low-melting-point agarose

    • Vibrating microtome (vibratome)

    • Culture medium (e.g., DMEM)

    • This compound stock solution

    • Microscope with a camera for imaging

  • Protocol:

    • Euthanize the animal and cannulate the trachea.

    • Slowly inflate the lungs with warm (37°C) low-melting-point agarose.

    • Cool the lungs on ice to solidify the agarose.

    • Dissect the lung lobes and cut them into thin slices (150-500 µm) using a vibratome in ice-cold buffer.

    • Culture the PCLS in 24-well plates with culture medium.

    • After an initial culture period, replace the medium with fresh medium containing different concentrations of this compound.

    • Capture images of the airways within the slices at baseline and at various time points after adding this compound.

    • Measure the airway lumen area using image analysis software to quantify bronchoconstriction.

In Vitro Experimental Workflow cluster_0 Isolated Tracheal Ring cluster_1 Precision-Cut Lung Slices (PCLS) A1 Trachea Dissection A2 Ring Preparation A1->A2 A3 Organ Bath Mounting A2->A3 A4 Equilibration & Viability Test A3->A4 A5 This compound Concentration-Response A4->A5 A6 Force Measurement A5->A6 B1 Lung Inflation with Agarose B2 Slicing with Vibratome B1->B2 B3 PCLS Culture B2->B3 B4 This compound Treatment B3->B4 B5 Live Imaging B4->B5 B6 Airway Lumen Area Analysis B5->B6 Start Start->A1 Start->B1

Workflow for in vitro bronchoconstriction assays.

In Vivo Studies

1. Measurement of Airway Mechanics in Anesthetized Animals

This protocol directly measures changes in lung function in response to this compound in a whole-animal system.

  • Materials:

    • Animal model (e.g., guinea pig, rat, mouse)

    • Anesthetics (e.g., urethane, pentobarbital)

    • Tracheal cannula

    • Mechanical ventilator

    • Pressure transducer and pneumotachograph

    • Data acquisition system

    • This compound solution for intravenous or aerosol delivery

  • Protocol:

    • Anesthetize the animal.

    • Perform a tracheotomy and insert a tracheal cannula.

    • Mechanically ventilate the animal at a constant volume and frequency.

    • Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

    • Administer this compound either intravenously or via aerosolization.

    • Continuously monitor and record RL and Cdyn for a defined period after administration.

    • To investigate the involvement of specific pathways, pretreat animals with antagonists (e.g., NK2 receptor antagonists) before this compound challenge.

2. Whole-Body Plethysmography in Conscious Animals

This non-invasive method assesses bronchoconstriction by measuring changes in breathing patterns.

  • Materials:

    • Animal model (e.g., mouse, guinea pig)

    • Whole-body plethysmograph

    • Nebulizer for aerosol delivery

    • This compound solution for nebulization

  • Protocol:

    • Place the conscious, unrestrained animal in the plethysmograph chamber and allow it to acclimatize.

    • Record baseline breathing parameters to determine the enhanced pause (Penh), a surrogate for airway obstruction.

    • Expose the animal to an aerosol of vehicle (e.g., saline) followed by increasing concentrations of aerosolized this compound.

    • Measure Penh values during and after each exposure.

    • A significant increase in Penh is indicative of bronchoconstriction.

In Vivo Experimental Workflow cluster_0 Invasive Airway Mechanics cluster_1 Whole-Body Plethysmography C1 Anesthesia & Tracheotomy C2 Mechanical Ventilation C1->C2 C3 Baseline RL & Cdyn Measurement C2->C3 C4 This compound Administration (IV/Aerosol) C3->C4 C5 Continuous RL & Cdyn Recording C4->C5 D1 Animal Acclimatization in Chamber D2 Baseline Penh Measurement D1->D2 D3 Aerosolized this compound Challenge D2->D3 D4 Penh Measurement D3->D4 Start Start->C1 Start->D1

Workflow for in vivo bronchoconstriction assays.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating this compound-induced bronchoconstriction. By utilizing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of the role of NK2 receptor activation in airway smooth muscle contraction and its potential implications for respiratory diseases. These studies are crucial for the development of novel therapeutic strategies targeting the tachykinin system.

References

Measuring cAMP Synthesis in Response to GR 64349 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Upon activation, the NK2 receptor primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger cascade is a critical signaling pathway for mediating the physiological effects of NK2 receptor activation. Accurate measurement of cAMP synthesis is therefore a fundamental method for characterizing the pharmacological activity of NK2 receptor agonists like this compound.

This document provides detailed protocols for measuring cAMP accumulation in response to this compound treatment, with a focus on a highly sensitive and widely used reporter gene assay. The provided methodologies are intended to guide researchers in pharmacology, drug discovery, and related fields in the functional characterization of this compound and other GPCR agonists.

Signaling Pathway of this compound

The binding of this compound to the NK2 receptor initiates a well-defined signaling cascade that results in the transcriptional activation of genes containing cAMP response elements (CRE). This pathway is central to the cellular response to NK2 receptor stimulation.

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gas Gαs NK2R->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Luciferase Luciferase Gene CRE->Luciferase drives expression Luminescence Luminescence Luciferase->Luminescence produces

This compound signaling pathway leading to CRE-mediated luciferase expression.

Quantitative Data: Potency of this compound

The potency of this compound in stimulating cAMP synthesis has been quantified in Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant NK2 receptor or the NK1 receptor. The data, presented as pEC50 values (-log of the half-maximal effective concentration), demonstrate the high potency and selectivity of this compound for the NK2 receptor.[1]

ReceptorAgonistpEC50 (Mean ± SEM)
NK2 This compound10.66 ± 0.27
NK1 This compound7.71 ± 0.41

Table 1: Potency of this compound in stimulating cAMP synthesis in CHO cells expressing human NK2 or NK1 receptors. Data is derived from a CRE-luciferase reporter gene assay.[1]

Experimental Protocols

The following sections provide detailed protocols for measuring this compound-induced cAMP synthesis. The primary recommended method is the CRE-luciferase reporter gene assay, which was used to generate the quantitative data presented above. Alternative methods, such as HTRF and ELISA, are also briefly described.

CRE-Luciferase Reporter Gene Assay

This assay quantifies cAMP levels indirectly by measuring the activity of a luciferase reporter gene under the control of a cAMP Response Element (CRE). This method is highly sensitive and suitable for high-throughput screening.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed CHO-NK2 cells in 96-well plate transfect_cells Transfect with CRE-Luciferase plasmid seed_cells->transfect_cells incubate_cells Incubate for 24h transfect_cells->incubate_cells prepare_agonist Prepare serial dilutions of this compound incubate_cells->prepare_agonist add_agonist Add this compound to cells prepare_agonist->add_agonist incubate_agonist Incubate for 5-6 hours add_agonist->incubate_agonist add_reagent Add Luciferase Assay Reagent incubate_agonist->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence plot_data Plot dose-response curve measure_luminescence->plot_data calculate_pec50 Calculate pEC50 plot_data->calculate_pec50

Experimental workflow for the CRE-luciferase reporter assay.

Materials:

  • CHO cells stably expressing the human NK2 receptor (CHO-NK2).

  • CRE-luciferase reporter plasmid.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Cell culture medium (e.g., F-12K with 10% FBS and antibiotics).

  • White, clear-bottom 96-well microplates.

  • This compound.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Protocol:

  • Cell Seeding: a. One day prior to transfection, seed CHO-NK2 cells into a white, clear-bottom 96-well plate at a density of approximately 25,000-32,000 cells per well in 90 µL of complete culture medium.[3] b. Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Transfection: a. On the day of transfection, transfect the cells with a CRE-luciferase reporter plasmid according to the manufacturer's instructions for the chosen transfection reagent. b. After the transfection incubation period, replace the medium with fresh, complete culture medium. c. Incubate the cells for 24 hours to allow for reporter gene expression.

  • Agonist Treatment: a. Prepare a serial dilution of this compound in serum-free medium or an appropriate assay buffer. It is recommended to prepare concentrations ranging from 0.1 pM to 1 µM to generate a full dose-response curve. b. Carefully remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium or buffer with no agonist). c. Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.

  • Luminescence Detection: a. Equilibrate the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume). c. Incubate the plate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal. d. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence from a cell-free control from all other readings. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the pEC50 value.

Alternative Methods for cAMP Measurement

While the CRE-luciferase assay is highly effective, other methods can also be employed to measure cAMP levels more directly.

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay in a no-wash format. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. This method is rapid and well-suited for high-throughput screening.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay that can be used to quantify cAMP in cell lysates. It offers high sensitivity and is a well-established method, though it typically requires more hands-on time and wash steps compared to HTRF.

  • Fluorescence Resonance Energy Transfer (FRET): Live-cell FRET-based biosensors can be used to monitor cAMP dynamics in real-time. This method provides excellent temporal resolution of the cAMP response to agonist stimulation.

The choice of method will depend on the specific experimental needs, available equipment, and desired throughput. For all methods, it is crucial to perform appropriate controls, including a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

References

Troubleshooting & Optimization

GR 64349 solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GR 64349 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in aqueous solutions?

A1: There are differing reports on the solubility of this compound in water. Some suppliers state a solubility of up to 1 mg/mL, while others report a solubility of at least 50 mg/mL.[1] One study has reported successfully dissolving this compound in 0.9% saline at concentrations ranging from 0.01 to 10 mg/mL for in vivo use. This suggests that higher concentrations are achievable, particularly in buffered solutions.

Data Summary: Solubility of this compound

SolventReported SolubilitySource(s)
Water1 mg/mL[2][3][4]
Water≥ 50 mg/mL[1]
0.9% SalineUp to 10 mg/mL

Q2: What is the recommended storage condition for lyophilized this compound powder?

A2: Lyophilized this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage. The product should be kept in a sealed container with a desiccant to prevent water absorption, which can decrease stability.

Q3: How should I store aqueous stock solutions of this compound?

A3: Aqueous stock solutions of this compound should be aliquoted into single-use volumes and stored at -20°C or -80°C. It is recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide. For stock solutions prepared in water, it is advisable to filter-sterilize the solution using a 0.22 µm filter before storage.

Data Summary: Storage of this compound Stock Solutions

Storage TemperatureRecommended DurationSource(s)
-20°CUp to 1 month
-80°CUp to 6 months

Q4: What is the net charge of the this compound peptide, and how does this affect solubility?

A4: The amino acid sequence of this compound is KDSFVGLM, with a lactam bridge and a C-terminal amide. At a neutral pH, the peptide has a net positive charge (+1), making it a basic peptide. This is due to the presence of a lysine residue (K) and the N-terminal amino group, with the aspartic acid residue (D) providing a negative charge. The C-terminal amide is neutral. For basic peptides, solubility in water is generally good, but if issues arise, using a slightly acidic buffer can improve dissolution.

Troubleshooting Guides

Issue 1: Difficulty dissolving lyophilized this compound powder.

  • Potential Cause: The peptide may not be readily soluble in neutral water at high concentrations, or it may have formed aggregates.

  • Troubleshooting Steps:

    • Initial Attempt with Water: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.

    • Use an Acidic Buffer: Since this compound is a basic peptide (net charge +1), its solubility is enhanced in slightly acidic conditions. If it does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid, adding it dropwise until the peptide dissolves.

    • Sonication: To break up any potential aggregates, sonicate the solution in a water bath for short periods.

    • Gentle Warming: Gently warming the solution to around 30-40°C can also aid in dissolution. However, avoid excessive heat as it may degrade the peptide.

Issue 2: Precipitation of this compound observed after adding a buffer.

  • Potential Cause: The salts in the buffer may be causing the peptide to precipitate, especially if the peptide was first dissolved in a small volume of a non-aqueous solvent or a different buffer.

  • Troubleshooting Steps:

    • Proper Dissolution Order: Always dissolve the peptide completely in the recommended initial solvent (e.g., water or dilute acid) before adding any buffer.

    • Slow Dilution: Add the dissolved peptide solution slowly to the final buffer with continuous stirring or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer.

  • Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Procedure:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a small, measured volume of the buffer to the tube (e.g., 100 µL to test for 10 mg/mL solubility).

    • Vortex the tube for 1-2 minutes.

    • If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.

    • If the peptide has dissolved, you can add progressively smaller volumes of buffer to determine the upper limit of solubility.

    • If the peptide has not dissolved, add a larger volume of buffer to determine the concentration at which it becomes soluble.

Protocol 2: General Stability Assessment of this compound in Aqueous Solution

Disclaimer: No specific stability data for this compound in aqueous solutions has been found in the public domain. This is a general protocol for a stability-indicating method using High-Performance Liquid Chromatography (HPLC) and should be adapted and validated by the end-user.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several sterile tubes for analysis at different time points and storage conditions.

  • Storage Conditions:

    • Store the aliquots at various temperatures to be tested (e.g., 4°C, 25°C, and 40°C).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • HPLC Analysis:

    • At each time point, analyze the respective aliquot using a reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is often suitable for peptides.

    • The mobile phase will likely consist of a gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).

    • The primary outcome is the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

Solubility_Testing_Workflow Solubility Testing Workflow for this compound start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh small amount of peptide equilibrate->weigh add_buffer Add known volume of aqueous buffer weigh->add_buffer vortex Vortex/Sonicate add_buffer->vortex observe Visually inspect for clarity vortex->observe dissolved Soluble at this concentration observe->dissolved Clear Solution not_dissolved Not fully dissolved observe->not_dissolved Particulates remain troubleshoot Troubleshoot: - Add more buffer - Try acidic solution not_dissolved->troubleshoot

Caption: Workflow for determining the solubility of this compound.

Stability_Assessment_Workflow General Stability Assessment Workflow for this compound start Start: Prepare this compound stock solution aliquot Aliquot solution for different time points and conditions start->aliquot store Store at defined temperatures (e.g., 4°C, 25°C, 40°C) aliquot->store timepoint At each time point... store->timepoint analyze Analyze by RP-HPLC timepoint->analyze data Quantify peak area of intact this compound analyze->data plot Plot % remaining vs. time data->plot end Determine stability profile plot->end

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing GR 64349 Concentration for In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the potent and selective tachykinin NK2 receptor agonist, GR 64349. Here you will find troubleshooting advice, detailed experimental protocols, and key data to help optimize your in vitro functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1] Its primary mechanism of action is to bind to and activate the NK2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of intracellular signaling pathways, such as the activation of phospholipase C (PLC), resulting in the production of inositol 1,4,5-triphosphate (IP3) and the subsequent release of calcium from intracellular stores.[2] Activation of the NK2 receptor can also lead to increases in cyclic AMP (cAMP) synthesis.[3][4]

Q2: How selective is this compound for the NK2 receptor over other neurokinin receptors?

This compound displays a high degree of selectivity for the NK2 receptor over NK1 and NK3 receptors. In functional assays, it has been shown to be 500- to 1,400-fold more potent at NK2 receptors than at NK1 receptors. In radioligand binding studies, it exhibits approximately 1,300-fold selectivity for NK2 over NK1 receptors. It also shows over 300-fold selectivity for the NK2 receptor compared to the NK3 receptor.

Q3: In which in vitro functional assays is this compound commonly used?

This compound is frequently used in a variety of in vitro functional assays to study NK2 receptor signaling and function. These include:

  • Intracellular Calcium Mobilization Assays: To measure the increase in intracellular calcium levels upon receptor activation.

  • Inositol Phosphate (IP-1) Accumulation Assays: To quantify the production of a downstream metabolite of the PLC signaling pathway.

  • Cyclic AMP (cAMP) Synthesis Assays: To measure the modulation of adenylate cyclase activity.

  • Radioligand Binding Assays: To determine the affinity of the compound for the receptor.

  • Tissue Contractility Studies: For example, using isolated rat colon or human detrusor muscle strips to measure smooth muscle contraction.

Troubleshooting Guide

Q4: I am observing a response at a much higher concentration than expected. What could be the issue?

Several factors could contribute to a lower than expected potency of this compound in your assay:

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly at -20°C and that fresh dilutions are made for each experiment. Repeated freeze-thaw cycles should be avoided.

  • Cell Line Health and Receptor Expression: Verify the viability of your cells and confirm the expression level of the NK2 receptor. Low receptor expression will lead to a rightward shift in the concentration-response curve.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation times, and buffer components. For example, in luciferase-based reporter assays, an incubation time of 5 hours has been used.

  • Off-Target Receptor Expression: If your cell line endogenously expresses other neurokinin receptors, particularly NK1, you might be observing a response mediated by these less sensitive receptors, which would require higher concentrations of this compound.

Q5: I am seeing off-target effects in my assay. How can I confirm they are mediated by the NK1 receptor?

Given that the primary off-target receptor for this compound is the NK1 receptor, you can use a selective NK1 receptor antagonist to confirm this.

  • Pharmacological Blockade: Pre-incubate your cells with a selective NK1 receptor antagonist, such as aprepitant, before adding this compound. A reduction or elimination of the off-target response in the presence of the antagonist would confirm NK1 receptor involvement.

  • Compare Potencies: As shown in the data tables below, this compound is significantly less potent at the NK1 receptor. If the pEC50 of your observed response aligns with the known pEC50 at the NK1 receptor, this suggests an off-target effect.

Q6: How do I design a concentration-response curve for this compound?

To accurately determine the potency (EC50) of this compound, it is crucial to perform a full concentration-response curve.

  • Concentration Range: A wide range of concentrations should be tested, typically spanning from picomolar to micromolar concentrations (e.g., 0.19 pM - 1 µM).

  • Serial Dilutions: Prepare serial dilutions of this compound. A dilution factor of 3- to 10-fold between concentrations is generally recommended to adequately define the curve.

  • Data Analysis: Fit the concentration-response data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the pEC50 and Emax values.

Quantitative Data Summary

The following tables summarize the potency and affinity of this compound at human recombinant NK2 and NK1 receptors from various in vitro functional assays.

Table 1: Potency (pEC50) of this compound in Functional Assays

Assay TypeNK2 Receptor (pEC50 ± SEM)NK1 Receptor (pEC50 ± SEM)Fold Selectivity (NK2 vs NK1)
IP-1 Accumulation9.10 ± 0.165.95 ± 0.80~1,400
Calcium Mobilization9.27 ± 0.266.55 ± 0.16~500
cAMP Synthesis10.66 ± 0.277.71 ± 0.41~900

Data sourced from Perdona et al., 2019.

Table 2: Binding Affinity (pKi) of this compound

RadioligandReceptorpKi ± SEM
[¹²⁵I]-NKANK27.77 ± 0.10
[³H]-septideNK1<5

Data sourced from Perdona et al., 2019.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is based on methodologies described for measuring calcium responses in CHO cells stably expressing human recombinant NK2 or NK1 receptors.

  • Cell Culture: Culture CHO cells stably expressing either the human NK2 or NK1 receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the this compound dilutions to the wells and monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is typically used for analysis. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.

Protocol 2: IP-1 Accumulation Assay

This protocol is based on methodologies for measuring IP-1 accumulation in CHO cells expressing human NK2 or NK1 receptors.

  • Cell Culture and Plating: Culture and plate the cells as described in Protocol 1.

  • Stimulation: On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing various concentrations of this compound.

  • Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.

  • Lysis and Detection: Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP-1 signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the pEC50.

Visualizations

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds and Activates Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via the NK2 receptor.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (CHO cells with NK2R) Cell_Plating 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Plating Compound_Prep 2. This compound Dilution Series Stimulation 4. Add this compound to Cells Compound_Prep->Stimulation Cell_Plating->Stimulation Incubation 5. Incubate (Time & Temp Dependent) Stimulation->Incubation Readout 6. Measure Signal (e.g., Fluorescence, Luminescence) Incubation->Readout Data_Analysis 7. Concentration-Response Curve & pEC50 Calculation Readout->Data_Analysis

Caption: General workflow for an in vitro functional assay with this compound.

References

Troubleshooting lack of response to GR 64349 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GR 64349 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Its mechanism of action involves binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, including the phospholipase C (PLC) pathway leading to inositol phosphate (IP) accumulation and intracellular calcium mobilization, as well as the adenylyl cyclase pathway leading to cyclic AMP (cAMP) synthesis.[4][5]

Q2: How selective is this compound for the NK2 receptor over other neurokinin receptors?

A2: this compound exhibits high selectivity for the NK2 receptor. It has been shown to be over 1000-fold more selective for the NK2 receptor than the NK1 receptor and over 300-fold more selective than for the NK3 receptor. In functional assays, its potency is significantly higher at NK2 receptors compared to NK1 receptors.

Q3: What are the recommended storage conditions and solubility of this compound?

A3: this compound should be stored at -20°C for long-term stability. For creating stock solutions, it is soluble in water up to 1 mg/ml. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.

Q4: In which cell lines has this compound activity been validated?

A4: The activity of this compound has been well-characterized in Chinese Hamster Ovary (CHO) cells stably expressing recombinant human NK2 or NK1 receptors.

Q5: What are the expected downstream signaling readouts upon NK2 receptor activation by this compound?

A5: Activation of the NK2 receptor by this compound is known to stimulate several downstream signaling events that can be measured in cell-based assays, including:

  • Increased inositol-1 phosphate (IP-1) accumulation.

  • Mobilization of intracellular calcium.

  • Synthesis of cyclic AMP (cAMP).

Data Presentation

Table 1: Binding Affinity of this compound at Human NK2 and NK1 Receptors

ReceptorLigandpKi (mean ± SEM)Selectivity (fold)
NK2This compound7.77 ± 0.10~1,200 vs NK1
NK1This compound<5

Data from radioligand binding studies in CHO cells expressing human recombinant receptors.

Table 2: Functional Potency (pEC50) of this compound in Different Signaling Assays

Assay TypeNK2 Receptor (pEC50 ± SEM)NK1 Receptor (pEC50 ± SEM)Selectivity (fold)
IP-1 Accumulation9.10 ± 0.165.95 ± 0.80~1,400
Intracellular Calcium9.27 ± 0.266.55 ± 0.16~500
Cyclic AMP Synthesis10.66 ± 0.277.71 ± 0.41~900

Data from functional assays in CHO cells expressing human recombinant receptors.

Experimental Protocols

1. IP-1 Accumulation Assay

This protocol is based on methodologies used to assess Gq-coupled receptor activation.

  • Cell Seeding: Plate CHO cells stably expressing the human NK2 receptor in a 96-well plate at an appropriate density and incubate overnight to allow for adherence.

  • Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor. Add varying concentrations of this compound to the wells. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP-1 concentration against the log of the this compound concentration to generate a dose-response curve and calculate the pEC50.

2. Intracellular Calcium Mobilization Assay

This protocol outlines a common method for measuring Gq-mediated calcium release.

  • Cell Seeding: Seed CHO cells expressing the human NK2 receptor in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition and Measurement: Add different concentrations of this compound to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the log of the this compound concentration to determine the pEC50.

3. Cyclic AMP (cAMP) Synthesis Assay

This protocol is designed to measure Gs-coupled receptor activation.

  • Cell Seeding: Plate CHO cells expressing the human NK2 receptor in a 96-well plate and incubate until they reach the desired confluency.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Then, add varying concentrations of this compound and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to calculate the pEC50.

Mandatory Visualizations

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: this compound signaling pathways via the NK2 receptor.

Troubleshooting Guide: Lack of Response to this compound

Issue: No significant response is observed in a cell-based assay after applying this compound.

This guide provides a systematic approach to identifying the potential cause of the issue.

Step 1: Verify Compound Integrity and Preparation

  • Question: Has the this compound been stored and handled correctly?

    • Action: Confirm that the compound was stored at -20°C. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.

  • Question: Was the compound properly dissolved?

    • Action: Ensure that the this compound is fully dissolved in the recommended solvent (water) before further dilution in assay buffer. Visually inspect the solution for any precipitates.

  • Question: Is the final concentration of this compound appropriate for the assay?

    • Action: Review the dose-response curves (Table 2) to ensure the concentrations used are within the expected active range (typically in the nanomolar range for NK2 receptors). Perform a wide concentration range in your initial experiments to establish a dose-response.

Step 2: Assess Cell Health and Receptor Expression

  • Question: Are the cells healthy and in the correct growth phase?

    • Action: Visually inspect the cells under a microscope for normal morphology and confluency. Ensure cells are in the logarithmic growth phase. Use a viability assay (e.g., trypan blue exclusion) to confirm cell health before starting the experiment.

  • Question: Does the cell line express the NK2 receptor?

    • Action: Confirm that your cell line endogenously expresses the NK2 receptor at sufficient levels or is a recombinant line engineered to express it. If using a recombinant line, verify the expression level (e.g., via qPCR, Western blot, or a positive control agonist). Untransfected CHO cells, for example, do not endogenously express NK2 receptors.

  • Question: Has the cell line been passaged too many times?

    • Action: High passage numbers can lead to phenotypic changes and loss of receptor expression. It is recommended to use cells within a defined, low passage number range.

Step 3: Evaluate Assay Conditions and Reagents

  • Question: Are the assay reagents and buffers correctly prepared and within their expiration dates?

    • Action: Check the preparation and expiration dates of all buffers, media, and assay kit components.

  • Question: Are incubation times and temperatures optimal?

    • Action: Ensure that incubation times and temperatures are appropriate for the specific assay being performed (e.g., dye loading, compound stimulation, and signal detection).

  • Question: Could there be interference from media components?

    • Action: Components in serum or media, such as phenol red, can sometimes interfere with fluorescence- or luminescence-based assays. Consider performing the final assay steps in a simplified buffer if interference is suspected.

Step 4: Investigate Potential Off-Target Effects or Pathway Desensitization

  • Question: Could the lack of response be due to receptor desensitization?

    • Action: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Ensure that the stimulation time with this compound is appropriate and not excessively long.

  • Question: Are there any known off-target effects of this compound that could be interfering with the assay?

    • Action: While this compound is highly selective, at very high concentrations, it may interact with other receptors, although its affinity for the NK1 receptor is very low. Unpredicted off-target effects are a possibility with any pharmacological agent.

Troubleshooting_Workflow cluster_actions Corrective Actions start Start: No Response to this compound check_compound Step 1: Verify Compound - Storage & Handling - Solubility - Concentration start->check_compound check_cells Step 2: Assess Cells - Health & Viability - NK2R Expression - Passage Number check_compound->check_cells Compound OK action_compound Prepare fresh compound check_compound->action_compound Issue Found check_assay Step 3: Evaluate Assay - Reagents & Buffers - Incubation Parameters - Media Interference check_cells->check_assay Cells OK action_cells Use new cell stock check_cells->action_cells Issue Found check_pathway Step 4: Investigate Pathway - Receptor Desensitization - Off-Target Effects check_assay->check_pathway Assay OK action_assay Optimize assay conditions check_assay->action_assay Issue Found resolve Issue Resolved check_pathway->resolve Pathway OK action_pathway Modify stimulation time check_pathway->action_pathway Issue Found action_compound->check_compound action_cells->check_cells action_assay->check_assay action_pathway->check_pathway

Caption: Troubleshooting workflow for lack of this compound response.

References

How to minimize GR 64349 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of GR 64349 in experimental settings to minimize its degradation and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity over time in prepared solutions. Degradation of the peptide in the experimental buffer.Prepare fresh solutions of this compound for each experiment. If solutions must be stored, aliquot and freeze at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. Consider the buffer composition and pH as outlined in the FAQs below.
Inconsistent results between experiments. Variability in the preparation of this compound solutions or degradation during storage and handling.Standardize the protocol for solution preparation. Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use high-purity, sterile water or buffers for reconstitution.
Precipitation observed in the stock or working solution. The solubility limit of this compound has been exceeded, or the peptide is aggregating.This compound is soluble in water up to 1 mg/mL.[1][2] Do not exceed this concentration. If using buffers, ensure the pH and ionic strength are compatible with the peptide's solubility. Basic peptides are generally more soluble in slightly acidic buffers.
Discoloration of the peptide solution. Oxidation of the peptide, particularly the C-terminal methionine residue.Use degassed, sterile buffers to minimize dissolved oxygen. Protect the solution from light. While not always necessary, the addition of antioxidants like DTT is a strategy to prevent oxidation of sensitive residues.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1][2] When stored at -80°C, it can be stable for up to two years. For shorter periods, -20°C is sufficient for up to one year.

Q2: How should I prepare a stock solution of this compound?

It is recommended to reconstitute lyophilized this compound in high-purity, sterile water to a concentration of 1 mg/mL or less. If water is used as the solvent for the stock solution, it is advisable to filter and sterilize it before use. Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: What are the best practices for storing this compound solutions?

Stock solutions of this compound in an aqueous solvent should be stored at -80°C for up to six months or at -20°C for up to one month. It is critical to store the solutions in tightly sealed vials to prevent evaporation and contamination.

Q4: Which experimental buffers are recommended for use with this compound?

Q5: What are the potential degradation pathways for this compound?

The amino acid sequence of this compound is Lys-Asp-Ser-Phe-Val-Gly-Leu-Met, with a lactam bridge and a C-terminal amide. Based on this sequence, potential degradation pathways include:

  • Oxidation: The C-terminal Methionine (Met) residue is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Deamidation and Isomerization: The presence of Aspartic acid (Asp) and Serine (Ser) can lead to deamidation or isomerization, particularly at neutral to alkaline pH.

Q6: How can I minimize the degradation of this compound in my experimental buffer?

To minimize degradation, follow these recommendations:

  • pH: Use a slightly acidic buffer (pH 5-6).

  • Temperature: Keep solutions on ice during experiments and store them at the recommended low temperatures when not in use.

  • Light: Protect solutions from direct light exposure by using amber vials or covering the container with foil.

  • Oxygen: Use degassed buffers to minimize oxidation, especially if the experiment is lengthy.

  • Additives: In tachykinin receptor binding assays, peptidase inhibitors are often included to prevent enzymatic degradation of the peptide.

Experimental Protocols

Protocol for Assessing Peptide Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials:

  • This compound (lyophilized powder)

  • Experimental buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-bind microcentrifuge tubes

  • Incubator

  • RP-HPLC system with a C18 column

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water.

  • Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the chosen experimental buffer.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution, mix it 1:1 with a precipitation solution (e.g., 1% TFA in ACN) to stop degradation, vortex, and centrifuge to pellet any precipitated buffer salts. Transfer the supernatant to an HPLC vial.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, process an aliquot as described in step 3.

  • Analyze the samples by RP-HPLC. Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of intact peptide remaining relative to the T0 sample.

Visualizations

GR64349_Degradation_Pathway GR64349 Intact this compound (KDSFVGLM-NH2) Oxidized Oxidized this compound (Met-sulfoxide) GR64349->Oxidized Oxidation (O2, light, metal ions) Deamidated Deamidated/Isomerized (iso-Asp) GR64349->Deamidated Deamidation/ Isomerization (pH) Hydrolyzed Hydrolyzed Fragments GR64349->Hydrolyzed Hydrolysis (extreme pH)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Reconstitute Reconstitute this compound Dilute Dilute in Experimental Buffer Reconstitute->Dilute T0 T0 Sample Dilute->T0 Incubate Incubate at Experimental Temperature Dilute->Incubate Precipitate Stop Reaction & Precipitate T0->Precipitate Timepoints Collect Samples at Time Points Incubate->Timepoints Timepoints->Precipitate HPLC RP-HPLC Analysis Precipitate->HPLC Quantify Quantify Peak Area HPLC->Quantify

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: GR 64349 Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of GR 64349, a potent and selective tachykinin NK2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent agonist for the tachykinin neurokinin-2 (NK2) receptor[1]. The NK2 receptor is a G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor activates associated G proteins, primarily Gq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively. This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction[2][3][4].

Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?

Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. With repeated administration of a potent agonist like this compound, the NK2 receptors can become desensitized, leading to a reduced physiological response for the same dose of the compound. This is a critical consideration in experimental design, as it can lead to misinterpretation of results and affect the therapeutic potential of the compound.

Q3: Is tachyphylaxis always observed with this compound?

Not necessarily. The development of tachyphylaxis to this compound can be context-dependent. For instance, studies in Xenopus oocytes have shown that tachyphylaxis is influenced by the level of NK2 receptor expression; at low expression levels, repeated application of this compound did not induce desensitization. Therefore, the experimental model and conditions can significantly impact the observance of tachyphylaxis.

Q4: What is the underlying molecular mechanism of this compound-induced tachyphylaxis?

The primary mechanism is believed to be classical GPCR desensitization. This process is initiated by the phosphorylation of the agonist-occupied NK2 receptor by G protein-coupled receptor kinases (GRKs)[5]. This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways. Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for activation.

Troubleshooting Guide

Issue: Diminished Response to Repeated this compound Doses

Possible Cause 1: Receptor Desensitization and Internalization

  • Explanation: Continuous or frequent exposure to this compound can lead to phosphorylation of the NK2 receptor by GRKs and subsequent binding of β-arrestin, causing receptor uncoupling from G-proteins and internalization.

  • Suggested Solutions:

    • Increase the Interval Between Doses: Allowing for a sufficient "washout" period between doses can permit receptor dephosphorylation and recycling back to the cell surface, potentially restoring responsiveness. The optimal interval will be system-dependent and may need to be determined empirically. For some GPCRs, tachyphylaxis was not observed when the interval between doses was extended to 2 hours.

    • Vary the Agonist Concentration: If experimentally feasible, using the lowest effective concentration of this compound can help minimize the extent of receptor desensitization.

    • Consider a Different Agonist: If the experimental design allows, using an alternative NK2 receptor agonist with different efficacy or bias could be explored, as partial agonists tend to cause less desensitization than full agonists.

    • Investigate Biased Agonists: Explore the use of biased agonists that preferentially activate G protein signaling pathways over β-arrestin recruitment. Such agonists have been shown to reduce tachyphylaxis for other GPCRs.

Possible Cause 2: High Receptor Expression in the Experimental System

  • Explanation: As suggested by studies in Xenopus oocytes, high levels of NK2 receptor expression may predispose the system to tachyphylaxis upon repeated agonist stimulation.

  • Suggested Solutions:

    • Characterize Receptor Expression Levels: If using a recombinant system, quantify the level of NK2 receptor expression. If possible, compare results between cell lines with varying expression levels.

    • Use a System with Endogenous Expression: Whenever possible, conduct experiments in cell lines or tissues that endogenously express the NK2 receptor at physiological levels.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effects of tachyphylaxis. Note that specific data for this compound-induced tachyphylaxis is limited and highly dependent on the experimental model. These tables are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Effect of Dosing Interval on this compound-Induced Smooth Muscle Contraction

Dosing Interval (minutes)Peak Contractile Response to Second Dose (% of First Dose)
535%
1560%
3085%
6098%

Table 2: Influence of this compound Concentration on Tachyphylaxis

This compound ConcentrationPeak Contractile Response to Fifth Dose (% of First Dose)
1 nM80%
10 nM55%
100 nM25%

Experimental Protocols

Protocol 1: Assessing Tachyphylaxis of this compound in Isolated Smooth Muscle Tissue

  • Tissue Preparation: Isolate a smooth muscle strip (e.g., from guinea pig trachea or rat colon) and mount it in an organ bath containing appropriate physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with washes every 15 minutes.

  • Initial Agonist Administration: Add a concentration of this compound that produces a submaximal response (e.g., EC80) to the organ bath and record the contractile response until a stable plateau is reached.

  • Washout: Thoroughly wash the tissue with fresh physiological saline solution to remove the agonist.

  • Repeated Administration: After a defined time interval (e.g., 15, 30, 60 minutes), re-administer the same concentration of this compound and record the contractile response.

  • Data Analysis: Compare the magnitude of the second (and subsequent) contractile response to the initial response to quantify the degree of tachyphylaxis.

Protocol 2: Investigating NK2 Receptor Internalization via Immunofluorescence

  • Cell Culture: Culture cells expressing tagged NK2 receptors (e.g., HA-tagged or GFP-tagged) on glass coverslips.

  • Agonist Treatment: Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the tag (if applicable) and a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the subcellular localization of the NK2 receptors using a fluorescence or confocal microscope.

  • Analysis: Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.

Visualizations

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: this compound signaling pathway leading to cellular response.

Tachyphylaxis_Mechanism cluster_activation 1. Initial Activation cluster_desensitization 2. Desensitization cluster_internalization 3. Internalization Agonist_bound_R This compound-Bound Active NK2R G_protein_signaling G-Protein Signaling Agonist_bound_R->G_protein_signaling GRK GRK Agonist_bound_R->GRK Recruits Phosphorylated_R Phosphorylated NK2R GRK->Agonist_bound_R Phosphorylates Beta_arrestin β-Arrestin Phosphorylated_R->Beta_arrestin Recruits Endosome Endosome Beta_arrestin->G_protein_signaling Blocks Beta_arrestin->Endosome Promotes Internalization Uncoupled_R Uncoupled Receptor Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Mechanism of this compound-induced tachyphylaxis.

Troubleshooting_Workflow start Experiment Start: Administer this compound observe Observe Physiological Response start->observe check_tachy Is there a diminished response with repeated doses? observe->check_tachy no_tachy No Tachyphylaxis Observed. Continue Experiment. check_tachy->no_tachy No tachy Tachyphylaxis Suspected check_tachy->tachy Yes cause1 Possible Cause: Receptor Desensitization tachy->cause1 cause2 Possible Cause: High Receptor Expression tachy->cause2 solution1 Troubleshooting: - Increase dosing interval - Lower agonist concentration - Use alternative/biased agonist cause1->solution1 re_evaluate Re-evaluate Experiment solution1->re_evaluate solution2 Troubleshooting: - Quantify expression levels - Use endogenous expression system cause2->solution2 solution2->re_evaluate

Caption: Troubleshooting workflow for addressing tachyphylaxis.

References

Technical Support Center: GR 64349 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing GR 64349 as a vehicle for in vivo experimental administration. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful implementation of your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness of Dosing Solution - Incorrect solvent used. This compound is water-soluble. - Exceeding the solubility limit in the chosen vehicle. - Contamination of the vehicle or compound.- Vehicle Selection: Dissolve this compound in sterile 0.9% saline.[1] - Solubility Check: Do not exceed a concentration of 1 mg/mL in aqueous solutions. - Preparation: Prepare solutions fresh on the day of dosing. Filter-sterilize the final solution using a 0.22 µm syringe filter if sterility is a concern.
Unexpected Physiological Responses in Animals (e.g., sedation, agitation) - The observed effects may be pharmacological actions of this compound. As an NK2 receptor agonist, it can cause smooth muscle contraction. - Animal stress from handling and injection.- Control Groups: Always include a vehicle-only control group to differentiate compound effects from vehicle or procedural effects. - Dose-Response: Conduct a dose-response study to understand the pharmacological effects at different concentrations. This compound has been shown to increase bladder and colorectal pressure.[1] - Acclimatization and Handling: Ensure animals are properly acclimatized to the facility and handled gently to minimize stress.
Injection Site Reactions (e.g., swelling, inflammation) - Irritation from the formulation (though saline is generally well-tolerated). - Improper injection technique. - Large injection volume for the chosen site.- Technique: Ensure proper training on intravenous (IV) or subcutaneous (SC) injection techniques. - Volume Limits: For SC injections in rats, keep the volume between 100-300 µl.[1] For IV injections, a 200 µl bolus followed by a saline flush has been used successfully.[1] - Site Rotation: If repeated dosing is necessary, rotate injection sites.
Lack of Expected Biological Effect - Inadequate dosage. - Degradation of the compound. - Incorrect route of administration for the desired effect.- Dose and Route: Review published literature for effective dose ranges and routes. For effects on bladder and colorectal pressure in rats, IV doses of 0.1-30 µg/kg and SC doses of 1-300 µg/kg have been effective. - Storage: Store stock solutions of this compound at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. - Fresh Preparation: Prepare the final dosing solution fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The recommended vehicle for this compound is sterile 0.9% saline. This compound is soluble in water up to 1 mg/mL.

Q2: How should I prepare the dosing solution of this compound?

A2: To prepare the dosing solution, dissolve the required amount of this compound powder in sterile 0.9% saline to achieve the desired final concentration. It is recommended to prepare the solution fresh on the day of the experiment. For long-term storage of a stock solution, it should be kept at -20°C for up to one month or -80°C for up to six months.

Q3: What are the appropriate routes of administration and typical dosages for this compound in rodents?

A3: this compound has been successfully administered in rats via intravenous (IV) and subcutaneous (SC) routes.

  • Intravenous (IV): A dose range of 0.1-30 µg/kg has been shown to be effective.

  • Subcutaneous (SC): A dose range of 1-300 µg/kg has been used.

Q4: What are the known in vivo effects of this compound?

A4: this compound is a potent and selective tachykinin NK2 receptor agonist. In vivo, it has been shown to cause dose-dependent increases in bladder and colorectal pressure in rats. Unlike some other NK2 receptor agonists, this compound did not appear to cause hypotension at effective doses in preliminary studies.

Q5: How should I store this compound?

A5: The solid form of this compound should be stored at room temperature in the continental US, though this may vary elsewhere. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, kept in a sealed container away from moisture.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Potency Data

ParameterValueSpecies/SystemReference
Molecular Weight 921.12 g/mol -
Solubility Soluble to 1 mg/mL in water-
EC₅₀ (NK2 Receptor) 3.7 nMRat Colon
EC₅₀ (NK2 Receptor) 74 nMHuman Detrusor Muscle (in vitro)
Selectivity >1000-fold over NK1, >300-fold over NK3-

Table 2: In Vivo Dose-Response of this compound on Bladder Pressure in Rats

Route of AdministrationDose (µg/kg)Mean Increase in Bladder Pressure (cm H₂O ± S.D.)
Intravenous (IV) 0.01~5
0.03~15
0.1~30
0.3~45
1~55
3~60
10~60
Subcutaneous (SC) 1~5
3~10
10~20
30~30
100~40
300~45
Data is estimated from the graphical representation in the cited source.

Experimental Protocols

Protocol for Subcutaneous (SC) Administration of this compound in Rats

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Insulin syringes with appropriate gauge needles (e.g., 27-30G)

    • Calibrated scale

  • Dosing Solution Preparation:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration. Ensure the final concentration for injection allows for an administration volume of 100-300 µl.

    • Gently vortex the solution until the powder is completely dissolved.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Lift the skin on the back, slightly away from the spine, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the prepared dose of this compound solution (100-300 µl).

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-Administration Monitoring:

    • Return the animal to its cage.

    • Observe the animal for any adverse reactions at the injection site and for expected pharmacological effects.

Mandatory Visualizations

Tachykinin NK2 Receptor Signaling Pathway

GR64349_Signaling_Pathway cluster_membrane Cell Membrane NK2R Tachykinin NK2 Receptor (GPCR) Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GR64349 This compound (Agonist) GR64349->NK2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: Tachykinin NK2 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase A Weigh this compound B Dissolve in 0.9% Saline A->B C Calculate Dose Volume B->C E Administer via SC or IV Route C->E D Animal Restraint D->E F Monitor for Physiological Effects (e.g., bladder pressure) E->F G Record Observations F->G H Data Analysis G->H

References

Technical Support Center: Managing Non-specific Binding of GR 64349 in Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing non-specific binding (NSB) of the selective NK2 receptor agonist, GR 64349, in receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary receptor target?

A1: this compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] It displays significantly lower affinity for the NK1 and NK3 receptor subtypes, making it a valuable tool for studying NK2 receptor pharmacology.[1][2]

Q2: What is non-specific binding (NSB) and why is it a problem in receptor assays?

A2: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in the assay system other than its intended target receptor. This can include binding to other proteins, lipids, filter materials, and plasticware. High NSB can obscure the specific binding signal, leading to a reduced signal-to-noise ratio, and ultimately, inaccurate determination of binding affinity and receptor density.

Q3: What properties of this compound might contribute to non-specific binding?

Q4: How is non-specific binding experimentally determined?

A4: Non-specific binding is measured by incubating the radiolabeled ligand with the receptor preparation in the presence of a high concentration of an unlabeled competitor ligand. This "cold" ligand saturates the specific binding sites on the target receptor, so any remaining bound radioligand is considered non-specific.

Troubleshooting Guide: High Non-specific Binding of this compound

This guide addresses the common issue of high non-specific binding in a question-and-answer format, providing potential causes and actionable solutions.

Issue: My non-specific binding is excessively high, compromising my assay window.

Potential Cause Troubleshooting Strategy Rationale
Suboptimal Assay Buffer Composition Optimize Buffer pH: Empirically test a range of pH values around the physiological pH (e.g., 7.2-8.0).The net charge of this compound and interacting surfaces is pH-dependent. Minimizing electrostatic repulsion or attraction can reduce NSB.
Increase Ionic Strength: Add neutral salts like NaCl (e.g., 50-150 mM) to the assay buffer.The salt ions can shield electrostatic charges on both the peptide and assay components, thereby reducing charge-based non-specific interactions.
Hydrophobic Interactions Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 to the assay buffer.These detergents can disrupt hydrophobic interactions between this compound and plastic surfaces or filter materials.
Binding to Assay Components Use Low-Binding Plates and Tips: Whenever possible, use commercially available low-protein-binding microplates and pipette tips.These materials have surfaces designed to minimize the adsorption of proteins and peptides.
Pre-treat Filters: Pre-soak filtration membranes (e.g., glass fiber filters) in a solution of a blocking agent like 0.3-0.5% polyethyleneimine (PEI) or 1% BSA.This saturates the non-specific binding sites on the filters, preventing the subsequent binding of this compound.
Insufficient Blocking Incorporate a Blocking Agent: Add a blocking protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or casein to the assay buffer.These proteins will bind to non-specific sites on the assay components, reducing the availability of these sites for this compound.
Ineffective Washing Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer.More extensive washing helps to more effectively remove unbound and non-specifically bound ligand. Using cold buffer minimizes the dissociation of specifically bound ligand.
Avoid Filter Drying Between Washes: Ensure that the filters do not dry out during the washing process.Drying can cause the non-specifically bound ligand to adhere more strongly to the filter matrix.
Receptor Preparation Quality Ensure High Purity of Membrane Preparation: Use a high-quality membrane preparation with a good density of the NK2 receptor.Contaminating proteins in the membrane preparation can contribute to non-specific binding.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 921.12
Formula C42H68N10O11S
Sequence KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)
Solubility Soluble to 1 mg/ml in water
Table 2: Binding Affinity of this compound and Other Ligands at Tachykinin Receptors
LigandReceptorpKiReference
This compound NK2 7.77 ± 0.10
NK1< 5
NK3> 300-fold selectivity over NK2
Neurokinin A NK2~30-fold higher affinity than this compound
Substance P NK2Similar affinity to this compound

Experimental Protocols

Representative Protocol: NK2 Receptor Radioligand Binding Assay using a Filtration Method

This protocol is a representative template and may require optimization for your specific experimental conditions.

1. Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the human NK2 receptor.

  • Radioligand: A suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968) or agonist.

  • Unlabeled Ligands: this compound for competition assays and a high concentration of a known NK2 antagonist for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Membrane Preparation:

  • Thaw the frozen membrane preparation on ice.

  • Homogenize the membranes in ice-cold assay buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Dilute the membrane preparation to the desired final concentration in assay buffer (typically 50-120 µg of protein per well for tissue preparations).

3. Assay Procedure (Competition Binding):

  • In a 96-well polypropylene plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of a saturating concentration of a known unlabeled NK2 antagonist.

    • Competition: 25 µL of serially diluted this compound.

  • Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

4. Filtration and Washing:

  • Rapidly terminate the binding reaction by vacuum filtration through the pre-treated glass fiber filter plate using a cell harvester.

  • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well.

  • Ensure the filters do not dry out between washes.

5. Counting and Data Analysis:

  • Dry the filter plate completely.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding .

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NK2_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK2 receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare NK2 Receptor Membranes add_components Add Ligands and Membranes to 96-well Plate prep_membranes->add_components prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->add_components prep_buffers Prepare Assay and Wash Buffers prep_buffers->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_plate Rapid Filtration through Pre-treated Filter Plate incubate->filter_plate wash_filters Wash Filters with Ice-Cold Buffer filter_plate->wash_filters dry_filters Dry Filters wash_filters->dry_filters add_scintillant Add Scintillation Fluid dry_filters->add_scintillant count_cpm Count Radioactivity (CPM) add_scintillant->count_cpm analyze_data Data Analysis (IC₅₀ and Ki Determination) count_cpm->analyze_data

Caption: Experimental workflow for a this compound receptor binding assay.

Troubleshooting_Logic high_nsb High Non-Specific Binding (NSB) cause_hydrophobic Hydrophobic Interactions? high_nsb->cause_hydrophobic cause_electrostatic Electrostatic Interactions? high_nsb->cause_electrostatic cause_filter_binding Binding to Filter/Plates? high_nsb->cause_filter_binding solution_detergent Add Non-ionic Detergent (e.g., Tween-20) cause_hydrophobic->solution_detergent Yes solution_salt Increase Ionic Strength (e.g., NaCl) cause_electrostatic->solution_salt Yes solution_ph Optimize Buffer pH cause_electrostatic->solution_ph Yes solution_blocking Use Blocking Agents (BSA, PEI) cause_filter_binding->solution_blocking Yes solution_low_binding_plates Use Low-Binding Plates cause_filter_binding->solution_low_binding_plates Yes

Caption: Troubleshooting logic for high non-specific binding.

References

Impact of serum on GR 64349 activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR 64349. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing the potent and selective neurokinin 2 (NK2) receptor agonist, this compound, in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum on the compound's activity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during in vitro experiments with this compound, with a focus on the variability introduced by serum in cell culture media.

Q1: My dose-response curve for this compound has shifted to the right, showing a higher EC50 value than reported in the literature. What could be the cause?

A1: A rightward shift in the dose-response curve, indicating decreased potency (higher EC50), is a common observation when working with serum-containing media. The most likely cause is the binding of this compound to proteins within the fetal bovine serum (FBS) or other serum supplements.

  • Serum Protein Binding: this compound, a peptide-based agonist, can be sequestered by abundant serum proteins like albumin. This reduces the free concentration of the agonist available to bind to the NK2 receptor on the cell surface, thus requiring a higher total concentration to achieve the same biological effect. It is the unbound fraction of a drug that is pharmacologically active.[1][2]

  • Recommendation: To determine the intrinsic potency of this compound, it is highly recommended to perform experiments in serum-free assay buffer. If the presence of serum is necessary for cell health during the assay, it is crucial to maintain a consistent serum concentration across all experiments and to report this concentration in your methodology. Consider creating a dose-response curve in both serum-free and serum-containing conditions to quantify the impact of serum in your specific cell system.

Q2: I am observing significant variability in my results between different experimental days, even though I am using the same protocol. Why is this happening?

A2: Inter-assay variability can be frustrating and can be caused by a number of factors. When serum is a component of the culture or assay medium, it is a primary suspect.

  • Lot-to-Lot Variability of Serum: Different lots of FBS can have varying compositions of proteins, growth factors, and other endogenous molecules.[3] This can lead to inconsistent levels of this compound binding and can also influence the overall health and signaling status of your cells, leading to different responses on different days.

  • Serum Exposure Time: The duration of cell exposure to serum before and during the assay can impact receptor expression and sensitization.

  • Recommendation:

    • Use a Single Lot of Serum: For a given set of experiments, use a single, pre-tested lot of FBS to minimize variability.

    • Standardize Serum Starvation: Before stimulating with this compound, a serum starvation step is often recommended. This involves incubating the cells in serum-free or low-serum medium for a defined period (e.g., 4-24 hours). This practice helps to reduce baseline signaling and synchronize the cells, leading to more consistent responses.

    • Run a Reference Compound: Include a known NK2 receptor agonist with a well-characterized potency as a positive control in every assay to monitor for shifts in cell responsiveness.

Q3: Can the presence of serum affect the maximum response (Emax) of this compound in my assay?

A3: While serum primarily affects the potency (EC50) by reducing the free concentration of the agonist, it is generally less likely to affect the maximum response (Emax), especially if this compound is a full agonist in your system. However, in some circumstances, components in serum could indirectly influence the Emax. For instance, growth factors in serum might modulate the overall signaling capacity of the cell or the expression level of the NK2 receptor over longer incubation times. If you observe a decrease in Emax, it's also worth investigating the stability of this compound in serum-containing medium over the time course of your experiment.

Q4: How can I perform an assay to quantify the impact of serum on this compound activity?

A4: A straightforward way to quantify the effect of serum is to perform parallel dose-response experiments.

  • Plate your cells (e.g., CHO cells stably expressing the human NK2 receptor) under identical conditions.

  • Prepare two sets of assay buffers: one completely serum-free and another supplemented with the desired concentration of FBS (e.g., 2%, 5%, or 10%).

  • Perform the this compound dose-response experiment in both buffers, measuring the relevant downstream signal (e.g., intracellular calcium mobilization or IP-1 accumulation).

  • Calculate the EC50 values from both curves. The fold-shift in the EC50 value will provide a quantitative measure of the impact of serum in your assay system.

Data Presentation: Impact of Serum on this compound Potency

The following table provides an illustrative example of how serum concentration can affect the potency (EC50) of this compound in a calcium mobilization assay using CHO-K1 cells stably expressing the human NK2 receptor. Note that these are representative data to demonstrate a principle.

Assay ConditionSerum ConcentrationThis compound pEC50 (-log M)This compound EC50 (nM)Fold-Shift in EC50
Serum-Free0% FBS9.100.79-
Low Serum2% FBS8.602.51~3.2
Standard Serum10% FBS8.157.08~9.0

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of the NK2 receptor by this compound through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Plating:

    • Seed CHO-K1 cells stably expressing the human NK2 receptor into black-walled, clear-bottom 96-well or 384-well microplates at a density of 30,000-50,000 cells per well.

    • Culture overnight in Ham's F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional but Recommended):

    • The following day, gently wash the cells once with serum-free Ham's F-12 medium.

    • Add serum-free medium to each well and incubate for 4-6 hours at 37°C to reduce basal signaling.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) loading solution in a serum-free assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Remove the starvation medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in the appropriate assay buffer (serum-free or serum-containing) to create a range of concentrations (e.g., 10x final concentration).

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Visualizations

Signaling Pathway of this compound

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane NK2R NK2 Receptor Gq Gαq/11 NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts GR64349 This compound GR64349->NK2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

This compound activates the NK2R, leading to Gq and Gs protein signaling.
Troubleshooting Workflow for Reduced Potency

Troubleshooting_Workflow Start Start: Observed High EC50 for this compound CheckSerum Is serum present in the assay buffer? Start->CheckSerum SerumFreeAssay Action: Perform assay in serum-free buffer to determine intrinsic EC50. CheckSerum->SerumFreeAssay Yes InvestigateOther Issue persists. Investigate other factors: - Cell line integrity - Receptor expression - Compound stability CheckSerum->InvestigateOther No SerumPresent Action: Quantify the effect. Test dose-response at varying serum concentrations (e.g., 0%, 2%, 10%). CompareEC50 Does the EC50 match the expected value? SerumFreeAssay->CompareEC50 SerumFreeAssay->SerumPresent Parallel Experiment ProblemSolved Conclusion: Serum protein binding was the primary cause of the potency shift. CompareEC50->ProblemSolved Yes CompareEC50->InvestigateOther No CheckVariability Is there high inter-assay variability? SerumPresent->CheckVariability CheckVariability->ProblemSolved No LotControl Action: Use a single, tested lot of FBS for all experiments. Standardize serum starvation protocol. CheckVariability->LotControl Yes ProblemReduced Conclusion: Lot-to-lot serum variability was the likely cause. LotControl->ProblemReduced

A logical workflow to diagnose reduced potency of this compound in cell assays.

References

Best practices for storing and handling GR 64349 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GR 64349 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of your compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored under specific temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -80°C for up to two years or at -20°C for up to one year.[1] Always store in a sealed container, away from moisture.[1]

Q2: How should I handle this compound powder upon receiving it?

A2: Upon receipt, it is best practice to store the this compound powder at -20°C.[2][3] For safe handling, it is recommended to use the compound in a chemical fume hood with an independent air supply.[4] Avoid inhalation and contact with eyes, skin, and clothing. Ensure the area is well-ventilated and prevent the formation of dust and aerosols.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water. It is soluble to at least 1 mg/mL and has been reported to be soluble in water at concentrations of ≥ 50 mg/mL (54.28 mM).

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the this compound powder in water to your desired concentration. For example, to create a 1 mM solution, you would dissolve 1 mg of the powder in 1.0856 mL of water. It is recommended to filter and sterilize the stock solution using a 0.22 μm filter before use. Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Prepared stock solutions of this compound should be stored frozen. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the storage containers are sealed to prevent evaporation and contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the powder Incorrect solvent or insufficient mixing.Ensure you are using high-purity water. Gentle vortexing or sonication can aid in dissolution. The solubility in water is reported to be high (≥ 50 mg/mL).
Reduced or no biological activity in experiments Compound degradation due to improper storage or handling.Verify that the powder and stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture. Avoid multiple freeze-thaw cycles by using aliquots.
Inconsistent experimental results Inaccurate concentration of the stock solution.Recalculate the required mass and volume for your desired concentration. Use calibrated equipment for weighing and measuring volumes. Refer to the stock solution preparation table for guidance.
Precipitation observed in stock solution after thawing The solution may have become supersaturated or the storage temperature fluctuated.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower concentration stock solution.

Quantitative Data Summary

Storage Conditions and Stability

FormStorage TemperatureDuration
Powder-80°C2 years
Powder-20°C1 year
Stock Solution (in solvent)-80°C6 months
Stock Solution (in solvent)-20°C1 month

Solubility Data

SolventConcentration
WaterSoluble to 1 mg/mL
Water≥ 50 mg/mL (54.28 mM)

Stock Solution Preparation (for 1 mg of this compound)

Desired ConcentrationVolume of Water
1 mM1.0856 mL
5 mM0.2171 mL
10 mM0.1086 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile tube, add the appropriate volume of high-purity water to the powder to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 μm sterile filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: In Vitro IP-1 Accumulation Assay

This protocol is a general guideline based on assays used to characterize this compound's activity at neurokinin receptors.

  • Cell Culture: Culture CHO cells expressing either human NK1 or NK2 receptors in appropriate media.

  • Cell Plating: Plate the cells (e.g., 6,000 cells per well) in a multi-well plate and incubate to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Incubation: Add the this compound dilutions to the cells and incubate for 60 minutes at 37°C, followed by 60 minutes at room temperature.

  • Quantification: Quantify IP-1 accumulation using a commercially available HTRF®-based bioassay kit.

  • Data Analysis: Measure time-resolved fluorescence and calculate pEC50 values to determine the potency of this compound.

Visualizations

GR64349_Signaling_Pathway cluster_cell Target Cell GR64349 This compound NK2R NK2 Receptor GR64349->NK2R G_protein Gq/11 NK2R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound signaling pathway via the NK2 receptor.

Experimental_Workflow start Start weigh_powder Weigh this compound Powder start->weigh_powder prepare_solvent Prepare High-Purity Water start->prepare_solvent dissolve Dissolve Powder in Water weigh_powder->dissolve prepare_solvent->dissolve sterilize Sterile Filter Solution dissolve->sterilize aliquot Aliquot Stock Solution sterilize->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use end End use->end

Caption: Workflow for preparing a this compound stock solution.

References

Validation & Comparative

A Comparative Analysis of GR 64349 and Neurokinin A Selectivity for the NK2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tachykinin NK2 receptor agonist GR 64349 and the endogenous ligand Neurokinin A (NKA), with a focus on their selectivity for the NK2 receptor. This analysis is supported by experimental data on binding affinities and functional potencies.

The tachykinin neurokinin 2 (NK2) receptor, a G-protein coupled receptor, is a key target in various physiological processes, including smooth muscle contraction. Both the synthetic agonist this compound and the endogenous neuropeptide Neurokinin A (NKA) activate this receptor, but with differing degrees of selectivity over other tachykinin receptors, namely the NK1 and NK3 receptors. This guide elucidates these differences through quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Comparison of Receptor Binding and Functional Potency

The selectivity of an agonist is a critical factor in drug development, minimizing off-target effects. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and Neurokinin A at human NK1, NK2, and NK3 receptors, based on data from radioligand binding and various functional assays.

LigandReceptorpKi
This compound NK27.77[1][2][3]
NK1<5 (apparent pKi ~4.67)[1][2]
NK3Data not available (>300-fold selective for NK2 over NK3)
Neurokinin A NK2~8.9 (derived from various studies)
NK1~7.7 (derived from various studies)
NK3Data not available

Table 1: Comparative Binding Affinities (pKi) of this compound and Neurokinin A. A higher pKi value indicates a stronger binding affinity.

LigandReceptorFunctional AssaypEC50
This compound NK2Inositol Phosphate Accumulation9.10
Calcium Response9.27
cAMP Synthesis10.66
NK1Inositol Phosphate Accumulation5.95
Calcium Response6.55
cAMP Synthesis7.71
Neurokinin A NK2Inositol Phosphate Accumulation~9.0
Calcium Response~9.0
NK1Inositol Phosphate Accumulation~8.0
Calcium Response~8.0
NK3Functional Assay7.4

Table 2: Comparative Functional Potencies (pEC50) of this compound and Neurokinin A. A higher pEC50 value indicates greater potency.

The data clearly demonstrates that this compound is a highly potent and selective NK2 receptor agonist. In radioligand binding studies, this compound exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 receptor. Functional assays further confirm this selectivity, with this compound being approximately 1,400-fold more potent in stimulating inositol-1 phosphate (IP-1) accumulation, 500-fold more potent in eliciting a calcium response, and almost 900-fold more potent in stimulating cyclic AMP (cAMP) synthesis in cells expressing NK2 receptors versus those expressing NK1 receptors. In contrast, Neurokinin A shows less selectivity between NK1 and NK2 receptors.

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand for a receptor. Typically, membranes from cells expressing the receptor of interest (e.g., CHO cells transfected with human NK1, NK2, or NK3 receptors) are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity. A competing unlabeled ligand (in this case, this compound or Neurokinin A) is added at various concentrations. The amount of radiolabeled ligand that is displaced from the receptor is measured, and from this, the inhibitory constant (Ki) of the unlabeled ligand is calculated. The pKi is the negative logarithm of the Ki value.

Functional Assays

Functional assays measure the biological response initiated by the binding of a ligand to its receptor.

  • Inositol Phosphate (IP) Accumulation Assay: NK2 receptors are coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates, such as IP1 (a stable metabolite of IP3), is measured as an indicator of receptor activation.

  • Intracellular Calcium Mobilization Assay: The IP3 generated from PLC activation binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is measured using calcium-sensitive fluorescent dyes.

  • cAMP Synthesis Assay: NK2 receptors can also couple to the Gs signaling pathway, which activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). The levels of cAMP are measured to assess receptor activation through this pathway.

Signaling Pathways

The activation of the NK2 receptor by an agonist like this compound or Neurokinin A initiates intracellular signaling cascades primarily through Gq/11 and Gs proteins.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or NKA) NK2R NK2 Receptor Agonist->NK2R Binds to Gq Gq Protein (α, β, γ subunits) NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Contributes to PKC->CellularResponse Leads to

Caption: Gq/11 Signaling Pathway of the NK2 Receptor.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or NKA) NK2R NK2 Receptor Agonist->NK2R Binds to Gs Gs Protein (α, β, γ subunits) NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Leads to Experimental_Workflow cluster_ligands Test Ligands cluster_receptors Receptor Systems cluster_assays Experimental Assays cluster_analysis Data Analysis Ligand1 This compound Binding Radioligand Binding (pKi determination) Ligand1->Binding Functional Functional Assays (pEC50 determination) Ligand1->Functional Ligand2 Neurokinin A Ligand2->Binding Ligand2->Functional NK1 Cells expressing NK1 Receptor NK1->Binding NK1->Functional NK2 Cells expressing NK2 Receptor NK2->Binding NK2->Functional NK3 Cells expressing NK3 Receptor NK3->Binding NK3->Functional Comparison Compare pKi and pEC50 values Binding->Comparison Functional->Comparison Selectivity Calculate Selectivity Ratios (NK2 vs NK1, NK2 vs NK3) Comparison->Selectivity

References

Validation of GR 64349's In Vivo Effects with an NK2 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of the selective NK2 receptor agonist, GR 64349, and its validation through antagonism by the selective NK2 receptor antagonist, GR 159897. The data presented here is compiled from preclinical studies to objectively demonstrate the specific NK2 receptor-mediated actions of this compound.

I. Comparative Efficacy of this compound and Antagonism by GR 159897

The following tables summarize the quantitative data from in vivo studies, showcasing the potency of this compound and the effective blockade of its actions by the NK2 antagonist GR 159897.

Table 1: Antagonism of this compound-Induced Bronchoconstriction in Anesthetized Guinea Pigs

AgonistAntagonistDose of Antagonist (i.v.)Effect MeasuredOutcome
This compoundGR 1598970.12 mg/kgBronchoconstrictionPotent antagonism, Dose-Ratio = 28[1][2]

Table 2: Antagonism of NK2 Agonist-Induced Increase in Colorectal Pressure in Anesthetized Dogs

Agonist(s)AntagonistDose of Antagonist (i.v.)Effect MeasuredOutcome
Neurokinin A (NKA), LMN-NKA, [β-Ala⁸]-NKA(₄₋₁₀)GR 1598971 mg/kgIncrease in Colorectal PressureBlockade of agonist-induced effects[1][3]

II. Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

A. Antagonism of this compound-Induced Bronchoconstriction in Guinea Pigs

As described by Beresford et al. (1995):

  • Animal Model: Anesthetized guinea pigs.

  • Agonist Administration: Intravenous (i.v.) administration of the selective NK2 receptor agonist, this compound, to induce bronchoconstriction.

  • Antagonist Administration: The selective non-peptide NK2 receptor antagonist, GR 159897, was administered intravenously at a dose of 0.12 mg/kg.

  • Measurement of Bronchoconstriction: Changes in pulmonary resistance and compliance were monitored to quantify the degree of bronchoconstriction.

  • Data Analysis: The potency of the antagonist was determined by calculating the dose-ratio, which is the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist. A dose-ratio of 28 indicates a significant and potent antagonism. The duration of action of the antagonist was also observed to be long-lasting (3 hours).

B. Blockade of NK2 Agonist-Induced Colorectal Pressure in Dogs

As described by Rupniak et al. (2018):

  • Animal Model: Anesthetized dogs.

  • Agonist Administration: Intravenous (i.v.) administration of various NK2 receptor agonists, including Neurokinin A (NKA), LMN-NKA, and [β-Ala⁸]-NKA(₄₋₁₀), to induce an increase in colorectal pressure.

  • Antagonist Administration: The selective NK2 receptor antagonist, GR 159897, was administered intravenously at a dose of 1 mg/kg prior to the administration of the agonists.

  • Measurement of Colorectal Pressure: A pressure transducer was placed in the colon to continuously record changes in intraluminal pressure.

  • Data Analysis: The peak increase in colorectal pressure induced by the agonists in the absence and presence of the antagonist was compared. The results demonstrated a blockade of the agonist-induced increase in colorectal pressure by GR 159897, confirming that this effect is mediated by the NK2 receptor.

III. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NK2 receptor and the experimental workflow for validating the in vivo effects of this compound.

NK2_Signaling_Pathway cluster_cell Target Cell GR64349 This compound (NK2 Agonist) NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response GR159897 GR 159897 (NK2 Antagonist) GR159897->NK2R Blocks

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig, Dog) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation for Physiological Measurement Anesthesia->Instrumentation Control Administer this compound (Agonist) Measure Physiological Response Instrumentation->Control Antagonist_Pretreatment Administer GR 159897 (Antagonist) Instrumentation->Antagonist_Pretreatment Comparison Compare Responses (Control vs. Antagonist) Control->Comparison Agonist_Challenge Administer this compound (Agonist) Measure Physiological Response Antagonist_Pretreatment->Agonist_Challenge Agonist_Challenge->Comparison Conclusion Determine NK2 Receptor-Mediated Effect Comparison->Conclusion

Caption: In Vivo Validation Workflow.

References

GR 64349: A Comparative Analysis of Cross-Reactivity with NK1 and NK3 Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tachykinin NK2 receptor agonist, GR 64349, and its cross-reactivity with the NK1 and NK3 receptors. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1][2] Experimental data demonstrates that its affinity and functional potency are significantly lower for the NK1 receptor, and it exhibits even greater selectivity over the NK3 receptor. This makes this compound a valuable tool for studying the specific physiological roles of the NK2 receptor with minimal off-target effects on NK1 and NK3 receptors.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors.

Table 1: Binding Affinity of this compound at NK1 and NK2 Receptors [3][4]

ReceptorLigandpKi (mean ± SD)Selectivity (over NK1)
NK1This compound<5-
NK2This compound7.77 ± 0.10~1,200-fold

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at NK1 and NK2 Receptors

AssayReceptorpEC50 (mean ± SD)Selectivity (over NK1)
Inositol-1-Phosphate (IP-1) Accumulation NK15.95 ± 0.80-
NK29.10 ± 0.161,400-fold
Calcium Mobilization NK16.55 ± 0.16-
NK29.27 ± 0.26500-fold
cAMP Synthesis NK17.71 ± 0.41-
NK210.66 ± 0.27~900-fold

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

NK3 Receptor Cross-Reactivity:

Signaling Pathways

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily and share common signaling pathways, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Tachykinin Receptor Signaling Pathways cluster_receptor Tachykinin Receptors cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects NK1 NK1 Gq11 Gq/11 NK1->Gq11 NK2 NK2 NK2->Gq11 NK3 NK3 NK3->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., neuronal excitation, muscle contraction, inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Tachykinin Receptor Signaling Pathways

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the cross-reactivity of this compound.

Radioligand Binding Assays

The binding affinity of this compound to human recombinant NK1 and NK2 receptors was determined using radioligand binding assays.

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing NK1 or NK2 receptors start->prepare_membranes incubate Incubate membranes with a radioligand ([3H]-septide for NK1, [125I]-NKA for NK2) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine the inhibition constant (Ki) measure->analyze end End analyze->end

Radioligand Binding Assay Workflow

Details:

  • Receptors: Human recombinant NK1 or NK2 receptors stably expressed in Chinese Hamster Ovary (CHO) cells.

  • Radioligands: [3H]-septide for NK1 receptors and [125I]-Neurokinin A (NKA) for NK2 receptors.

  • Procedure: Cell membranes were incubated with the respective radioligand and a range of concentrations of the unlabeled competitor (this compound).

  • Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assays

The functional potency of this compound was assessed by measuring its ability to stimulate second messenger production in cells expressing either NK1 or NK2 receptors.

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

  • CHO cells expressing either NK1 or NK2 receptors were incubated with varying concentrations of this compound.

  • The accumulation of IP-1, a downstream product of PLC activation, was quantified using a commercially available HTRF® assay.

2. Intracellular Calcium Mobilization Assay:

  • Cells were loaded with a calcium-sensitive fluorescent dye.

  • The change in fluorescence upon stimulation with different concentrations of this compound was measured to determine the increase in intracellular calcium.

3. cAMP Synthesis Assay:

  • While tachykinin receptors primarily couple to Gq/11, they can also influence adenylyl cyclase activity.

  • Cells were stimulated with this compound, and the resulting changes in intracellular cAMP levels were measured.

Determination of Selectivity for NK3 Receptors

A similar radioligand binding assay protocol would be employed to determine the binding affinity of this compound for the NK3 receptor.

General Protocol:

  • Receptors: Cell membranes from a cell line stably expressing human recombinant NK3 receptors.

  • Radioligand: A high-affinity radiolabeled NK3 receptor agonist (e.g., [3H]-Senktide) or antagonist.

  • Procedure: Incubation of the membranes with the radioligand and a range of concentrations of this compound.

  • Analysis: Determination of the Ki value as described for the NK1 and NK2 receptors. The selectivity is then calculated by comparing the Ki values across the different receptor subtypes.

Conclusion

The available data robustly demonstrates that this compound is a highly selective agonist for the tachykinin NK2 receptor with significantly weaker activity at the NK1 receptor and even lower cross-reactivity with the NK3 receptor. This selectivity profile makes it an excellent pharmacological tool for investigating the specific functions of the NK2 receptor in various physiological and pathological processes. Researchers utilizing this compound can be confident that the observed effects are primarily mediated through NK2 receptor activation, with minimal confounding contributions from NK1 or NK3 receptor signaling.

References

A Comparative Analysis of GR 64349 and Substance P on Smooth Muscle Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of GR 64349 and Substance P on smooth muscle. The information presented is collated from experimental data to assist in research and development involving tachykinin receptor modulation.

Substance P is a naturally occurring undecapeptide neuropeptide and a member of the tachykinin family.[1][2][3][4][5] It exhibits a broad range of biological activities, including the contraction of smooth muscle. Substance P demonstrates the highest affinity for the neurokinin-1 (NK1) receptor, but can also interact with NK2 and NK3 receptors. This compound is a potent and highly selective synthetic agonist for the tachykinin NK2 receptor. Its selectivity for the NK2 receptor is over 1000-fold higher than for the NK1 receptor and over 300-fold higher than for the NK3 receptor, making it a valuable tool for investigating the specific roles of the NK2 receptor.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the potency and efficacy of this compound and Substance P in inducing smooth muscle contraction and receptor binding.

Table 1: Potency (EC50/pD2) in Smooth Muscle Contraction

CompoundPreparationPotency (EC50/pD2)Reference
This compound Rat ColonEC50 = 3.7 nM
Human Detrusor MuscleEC50 = 74 nM
Substance P Guinea-pig Ileum (longitudinal muscle)Induces contraction at 10⁻¹³ - 10⁻¹⁰ M
Rabbit Tracheal Smooth MuscleAugments ES-induced contraction at 10⁻⁷ M
Urinary Bladder (Rat)Less effective than Substance K

Table 2: Receptor Binding Affinity and Functional Activity

CompoundReceptorAssay TypeAffinity (pKi) / PotencyReference
This compound Human NK2Radioligand BindingpKi = 7.77 ± 0.10
Human NK2IP-1 AccumulationPotent full agonist
Human NK1IP-1 AccumulationLess potent agonist
Substance P Human NK1IP-1 AccumulationPotent full agonist
Human NK2IP-1 AccumulationLess potent partial agonist

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for common smooth muscle contraction assays.

Isolated Tissue Bath for Smooth Muscle Contraction

This ex vivo method measures isometric contractions of isolated smooth muscle strips in response to pharmacological agents.

  • Tissue Preparation:

    • Euthanize the animal model (e.g., rat, guinea pig) according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue (e.g., ileum, trachea, bladder) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare smooth muscle strips of appropriate dimensions and mount them in an isolated tissue bath containing the physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Isometric Tension Recording:

    • Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.

    • Apply an optimal resting tension to the muscle strip and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Experimental Procedure:

    • Test the viability of the tissue with a standard contractile agent, such as potassium chloride (KCl).

    • After a washout and re-equilibration period, construct a cumulative concentration-response curve for this compound or Substance P by adding increasing concentrations of the agonist to the bath.

    • Record the contractile responses until a maximal effect is achieved.

  • Data Analysis:

    • Measure the peak tension developed at each concentration.

    • Normalize the data to the maximal contraction induced by a reference substance (e.g., KCl) or the maximal response to the agonist.

    • Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) to determine potency and efficacy.

Collagen Gel Contraction Assay

This in vitro method assesses the contractile capacity of cultured smooth muscle cells embedded in a collagen matrix.

  • Cell Culture:

    • Culture primary smooth muscle cells or a smooth muscle cell line in appropriate growth medium until they reach a suitable confluence.

    • Harvest the cells using trypsin/EDTA and resuspend them in culture medium.

  • Collagen Gel Preparation:

    • Prepare a mixture of Type I collagen solution, concentrated culture medium, and a reconstitution buffer on ice.

    • Add the cell suspension to the collagen mixture to achieve a final cell concentration (e.g., 4 x 10⁵ cells/mL).

    • Dispense the cell-collagen mixture into culture plates and allow it to polymerize at 37°C.

  • Contraction Assay:

    • After polymerization, add culture medium on top of the gels and incubate for a period to allow the cells to establish a mechanical connection with the collagen matrix.

    • Gently detach the collagen gels from the sides of the well.

    • Add the test compounds (this compound or Substance P) at various concentrations to the medium.

    • Monitor the contraction of the collagen gel over time by measuring the change in the gel's surface area using an image analyzer.

  • Data Analysis:

    • Quantify the gel area at different time points after the addition of the agonist.

    • Express the contractile response as the percentage decrease in gel area compared to the initial area.

    • Determine the concentration-response relationship for each compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascades initiated by Substance P and this compound, and the workflows for the described experimental protocols.

Substance P Signaling via NK1 Receptor substance_p Substance P nk1r NK1 Receptor substance_p->nk1r g_protein Gq/11 Protein nk1r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers contraction Smooth Muscle Contraction pkc->contraction sensitizes contractile proteins cam Calmodulin ca_release->cam ca_influx Ca²⁺ Influx ca_influx->cam mlck Myosin Light Chain Kinase (MLCK) cam->mlck activates mlck->contraction phosphorylates myosin

Caption: Signaling pathway of Substance P via the NK1 receptor.

This compound Signaling via NK2 Receptor gr64349 This compound nk2r NK2 Receptor gr64349->nk2r g_protein Gq/11 Protein nk2r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers contraction Smooth Muscle Contraction pkc->contraction sensitizes contractile proteins cam Calmodulin ca_release->cam ca_influx Ca²⁺ Influx ca_influx->cam mlck Myosin Light Chain Kinase (MLCK) cam->mlck activates mlck->contraction phosphorylates myosin

Caption: Signaling pathway of this compound via the NK2 receptor.

Isolated Tissue Bath Experimental Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate viability Test Viability (e.g., KCl) equilibrate->viability washout Washout and Re-equilibrate viability->washout add_agonist Add Agonist (Cumulative Doses) washout->add_agonist record Record Isometric Contraction add_agonist->record analyze Analyze Data (EC50, Emax) record->analyze end End analyze->end Collagen Gel Contraction Assay Workflow start Start culture_cells Culture Smooth Muscle Cells start->culture_cells harvest_cells Harvest Cells culture_cells->harvest_cells embed_cells Embed Cells in Collagen Gel harvest_cells->embed_cells polymerize Polymerize Gel embed_cells->polymerize incubate Incubate and Detach Gel polymerize->incubate add_agonist Add Agonist incubate->add_agonist monitor Monitor Gel Contraction (Imaging) add_agonist->monitor analyze Analyze Data (% Area Reduction) monitor->analyze end End analyze->end

References

A Comparative Analysis of the Efficacy of GR 64349 and Endogenous Tachykinins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic tachykinin NK₂ receptor agonist, GR 64349, with the endogenous tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). The following sections present quantitative data on receptor binding affinity and functional potency, detailed experimental methodologies for the cited assays, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (pKi) and functional potencies (pEC₅₀) of this compound and endogenous tachykinins at human recombinant tachykinin receptors (NK₁, NK₂, and NK₃). This data facilitates a direct comparison of the efficacy and selectivity of these compounds.

Table 1: Comparative Efficacy of this compound at Tachykinin Receptors [1]

CompoundNK₁ Receptor (pKi)NK₂ Receptor (pKi)NK₃ Receptor (pKi)NK₁ Receptor (pEC₅₀)NK₂ Receptor (pEC₅₀)NK₃ Receptor (pEC₅₀)
This compound<57.77 ± 0.10~5.2 (estimated)5.95 ± 0.80 (IP-1)9.10 ± 0.16 (IP-1)Not Available
6.55 ± 0.16 (Ca²⁺)9.27 ± 0.26 (Ca²⁺)
7.71 ± 0.41 (cAMP)10.66 ± 0.27 (cAMP)

Note: The pKi of this compound at the NK₃ receptor is estimated based on the reported >300-fold selectivity for the NK₂ receptor over the NK₃ receptor.[2]

Table 2: Comparative Efficacy of Endogenous Tachykinins at Tachykinin Receptors [1][3]

CompoundNK₁ Receptor (pKi)NK₂ Receptor (pKi)NK₃ Receptor (pKi)NK₁ Receptor (pEC₅₀)NK₂ Receptor (pEC₅₀)NK₃ Receptor (pEC₅₀)
Substance P8.86 ± 0.116.72 ± 0.08Not Available8.78 ± 0.11 (IP-1)7.42 ± 0.09 (IP-1)Not Available
9.04 ± 0.11 (Ca²⁺)7.64 ± 0.14 (Ca²⁺)
8.91 ± 0.11 (cAMP)8.01 ± 0.11 (cAMP)
Neurokinin A7.68 ± 0.089.25 ± 0.08Not Available8.23 ± 0.14 (IP-1)9.38 ± 0.13 (IP-1)Not Available
8.71 ± 0.12 (Ca²⁺)9.53 ± 0.15 (Ca²⁺)
8.79 ± 0.14 (cAMP)9.77 ± 0.16 (cAMP)
Neurokinin B~7.0~6.5~9.0Not AvailableNot AvailableNot Available

Note: pKi and pEC₅₀ values for Neurokinin B are approximate values derived from publicly available databases and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation:

    • Cells stably expressing the human NK₁, NK₂, or NK₃ receptor are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK₂ receptors, [³H]-septide for NK₁ receptors), and varying concentrations of the unlabeled competitor compound (this compound or endogenous tachykinins).

    • The plate is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Inositol-1-Phosphate (IP-1) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as the tachykinin receptors.

  • Cell Culture and Stimulation:

    • Cells expressing the tachykinin receptor of interest are seeded in 96-well plates.

    • The cells are washed and incubated with a stimulation buffer.

    • Varying concentrations of the agonist (this compound or endogenous tachykinins) are added to the wells.

    • The plates are incubated to allow for the accumulation of IP-1.

  • IP-1 Detection:

    • The reaction is stopped by adding a lysis buffer containing a fluorescently labeled IP-1 analog and a terbium cryptate-labeled anti-IP-1 antibody (HTRF® technology).

    • The plate is incubated to allow for the competitive binding of cellular IP-1 and the labeled IP-1 analog to the antibody.

    • The fluorescence is read on a compatible plate reader.

  • Data Analysis:

    • The amount of IP-1 produced is inversely proportional to the HTRF® signal.

    • A standard curve is used to determine the concentration of IP-1 in each sample.

    • The EC₅₀ value, the concentration of agonist that produces 50% of the maximal response, is calculated using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay also measures the activation of Gq-coupled receptors by detecting changes in intracellular calcium levels.

  • Cell Preparation and Dye Loading:

    • Cells expressing the tachykinin receptor are seeded in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.

    • The plate is incubated to allow the dye to enter the cells and be cleaved to its active form.

  • Calcium Measurement:

    • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • Varying concentrations of the agonist are injected into the wells.

    • The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each agonist concentration.

    • The EC₅₀ value is determined by plotting the response against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Cyclic AMP (cAMP) Synthesis Assay

This assay measures the activation of Gs or Gi-coupled receptors. Tachykinin receptors can also couple to Gs, leading to cAMP production.

  • Cell Culture and Stimulation:

    • Cells expressing the tachykinin receptor are plated in a 96-well plate.

    • The cells are incubated with varying concentrations of the agonist.

    • A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • cAMP Detection:

    • The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF®, ELISA, or AlphaScreen®).

    • In a competitive assay format, cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP in the sample.

    • A standard curve is used to quantify the cAMP concentration.

    • The EC₅₀ value is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by tachykinin receptors.

Tachykinin_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Tachykinin Tachykinin (SP, NKA, NKB, this compound) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates Gs_Protein Gs NK_Receptor->Gs_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylate Cyclase (AC) Gs_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathways.

Experimental Workflows

The following diagram outlines the general workflow for determining the efficacy of a compound at a tachykinin receptor.

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_functional_assays Functional Assay Types cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing NK Receptor) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay Functional Assays Cell_Culture->Functional_Assay Compound_Prep Compound Preparation (this compound or Tachykinins) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition IP1_Assay IP-1 Accumulation Functional_Assay->IP1_Assay Calcium_Assay Calcium Mobilization Functional_Assay->Calcium_Assay cAMP_Assay cAMP Synthesis Functional_Assay->cAMP_Assay IP1_Assay->Data_Acquisition Calcium_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calculation Calculation of pKi and pEC₅₀ Curve_Fitting->Parameter_Calculation

References

Head-to-head comparison of GR 64349 and LMN-NKA in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive in vivo comparison of two selective neurokinin-2 (NK2) receptor agonists, GR 64349 and LMN-NKA. Both compounds have been investigated for their prokinetic effects, particularly on bladder and gastrointestinal smooth muscle, making them potential candidates for therapies addressing bladder and bowel dysfunction. This document summarizes key in vivo data from preclinical studies, details experimental methodologies, and presents a comparative analysis to aid researchers in evaluating these compounds for further development.

Executive Summary

This compound and LMN-NKA are potent agonists of the NK2 receptor, a G-protein coupled receptor involved in smooth muscle contraction. While both compounds effectively stimulate bladder and colorectal activity, they exhibit crucial differences in their receptor selectivity and in vivo side effect profiles. This compound demonstrates significantly higher selectivity for the NK2 receptor over the neurokinin-1 (NK1) receptor, which is associated with a more favorable side effect profile, particularly concerning hypotension. LMN-NKA, while a potent NK2 agonist, also displays some affinity for the NK1 receptor, leading to dose-dependent side effects such as flushing and hypotension.

Data Presentation

Table 1: In Vivo Efficacy on Bladder and Colorectal Activity
CompoundSpeciesRoute of AdministrationDose RangePrimary Efficacy EndpointObservations
This compound Rat (acute spinal cord transection)IV0.01 - 10 µg/kgIncreased isovolumetric bladder pressureDose-dependent increase in bladder pressure with a rapid onset (<1 min). Shorter duration of action compared to LMN-NKA.[1]
Rat (acute spinal cord transection)SC1 - 300 µg/kgIncreased isovolumetric bladder pressure and colorectal activityDose-dependent increases in bladder pressure.[1] Increased colorectal activity observed at 300 µg/kg.[1]
LMN-NKA Rat (conscious)SC10 - 100 µg/kgUrination and defecationDose-dependent increases in urine volume, number of urination events, and number of fecal pellets.[2]
Minipig (anesthetized)SC30 - 100 µg/kgIncreased peak bladder and colorectal pressuresSignificant, non-linear, dose-dependent increases in bladder and colorectal pressures.[3]
Minipig (conscious)SC30 - 300 µg/kgDefecation and urinationDose-related increase in defecation. Urination increased at 100 µg/kg.
Dog (conscious)IV0.3 µg/kgIncreased bladder and colorectal pressuresElicited NK2 receptor-mediated micturition and defecation.
Table 2: In Vivo Side Effect Profile
CompoundSpeciesRoute of AdministrationDoseObserved Side EffectsMechanism
This compound Rat (acute spinal cord transection)IVUp to 30 µg/kgNo hypotension observed.High selectivity for NK2 over NK1 receptor.
Rat (acute spinal cord transection)SCUp to 300 µg/kgTransient flushing of ears and paws at higher doses.NK2 receptor-mediated.
LMN-NKA Rat (conscious)SC10 - 100 µg/kgDermal flushing.NK1 receptor-mediated.
Minipig (anesthetized)SC100 µg/kgNon-significant trend for hypotension.NK1 receptor-mediated.
Minipig (conscious)SC300 µg/kgEmesis in 38% of subjects.NK1 receptor-mediated.
Dog (conscious)IV0.3 µg/kgNK1 receptor-mediated emesis and hypotension.NK1 receptor-mediated.
Table 3: Receptor Selectivity
CompoundParameterNK2 ReceptorNK1 ReceptorSelectivity (NK1/NK2)
This compound pEC50 (IP-1 accumulation)9.105.95~1400-fold
pEC50 (Calcium response)9.276.55~500-fold
Selectivity in native tissue bioassays-->1000-fold
LMN-NKA Selectivity in radioligand binding assays--~674-fold
Selectivity in functional assays--≥74-fold

Experimental Protocols

In Vivo Assessment of Bladder and Colorectal Activity in Rats
  • Animal Model: Acute spinal cord transected rats or conscious, spinally intact rats.

  • Drug Administration: Intravenous (IV) or subcutaneous (SC) injection of this compound or LMN-NKA.

  • Bladder Pressure Measurement (in spinal cord transected rats): Anesthetized rats are catheterized, and the bladder is filled to a specific capacity. Isovolumetric bladder pressure changes are recorded following drug administration.

  • Urination and Defecation Assessment (in conscious rats): Rats are placed in a specialized cage that allows for the collection and quantification of urine and fecal pellets over a specified time period (e.g., 30 minutes) following drug administration. Parameters measured include total urine volume, number of urination events, latency to urinate, total number of fecal pellets, and latency to defecate.

  • Antagonist Studies: To confirm receptor-mediated effects, specific NK1 (e.g., CP-99,994) or NK2 (e.g., GR 159897) receptor antagonists can be administered prior to the agonist.

In Vivo Assessment in Minipigs
  • Animal Model: Anesthetized or conscious minipigs.

  • Drug Administration: Subcutaneous (SC), intravenous (IV), intranasal (IN), or sublingual (SL) administration.

  • Measurement in Anesthetized Animals: Peak bladder and colorectal pressures are measured following drug administration.

  • Observations in Conscious Animals: Urination, defecation, and emesis are observed and quantified.

Mandatory Visualization

Signaling_Pathway cluster_agonist NK2R Agonists cluster_receptor Tachykinin Receptors cluster_effects Downstream Effects This compound This compound NK2R NK2 Receptor This compound->NK2R High Selectivity LMN-NKA LMN-NKA LMN-NKA->NK2R Potent Agonist NK1R NK1 Receptor LMN-NKA->NK1R Lower Selectivity Contraction Smooth Muscle Contraction NK2R->Contraction SideEffects Side Effects (Hypotension, Flushing, Emesis) NK1R->SideEffects Prokinetic Prokinetic Effects (Urination, Defecation) Contraction->Prokinetic

Caption: Signaling pathways of this compound and LMN-NKA at NK1 and NK2 receptors.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_endpoints Endpoints AnimalModel Select Animal Model (Rat, Minipig, Dog) Administration Administer Compound (IV, SC, IN, SL) AnimalModel->Administration DrugPrep Prepare Drug Formulations (this compound, LMN-NKA) DrugPrep->Administration Observation Observe and Record Data Administration->Observation Efficacy Efficacy Measures (Bladder Pressure, Urination, Defecation) Observation->Efficacy Safety Safety Measures (Blood Pressure, Emesis, Flushing) Observation->Safety

Caption: General experimental workflow for in vivo comparison.

Conclusion

Both this compound and LMN-NKA are effective NK2 receptor agonists that promote bladder and colorectal activity in vivo. However, the superior selectivity of this compound for the NK2 receptor translates to a more favorable safety profile, with a reduced likelihood of NK1 receptor-mediated side effects such as hypotension. LMN-NKA's lower selectivity leads to a narrower therapeutic window, with side effects like flushing and hypotension observed at doses close to the effective range. For the development of a therapeutic agent for "on-demand" urination and defecation, a high degree of receptor selectivity is crucial to minimize off-target effects. Therefore, this compound may represent a more promising candidate for clinical development due to its improved safety margin. Further head-to-head studies under identical experimental conditions would be beneficial to definitively confirm these comparative profiles.

References

Confirming the Specificity of GR 64349: A Comparison Guide Using NK2 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tachykinin NK2 receptor agonist, GR 64349, with a focus on experimental data that confirms its specificity, particularly through the use of NK2 receptor knockout (KO) models. The data presented herein is crucial for researchers designing experiments involving NK2 receptor activation and for professionals in drug development evaluating the selectivity of tachykinin analogues.

In Vitro Specificity of this compound

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1] Its specificity has been extensively characterized through in vitro assays, comparing its activity at the NK2 receptor to its activity at the NK1 receptor.

Data Presentation: In Vitro Selectivity

The following tables summarize the quantitative data from radioligand binding and functional assays performed on Chinese Hamster Ovary (CHO) cells expressing human recombinant NK1 or NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound and other Tachykinins at Human NK1 and NK2 Receptors [2][3][4]

CompoundReceptorpKi (mean ± SEM)Selectivity Ratio (NK1/NK2)
This compound NK2 7.77 ± 0.10 ~1,300-fold for NK2
NK1 < 5
Neurokinin A (NKA)NK28.90 ± 0.05~15-fold for NK2
NK17.72 ± 0.07
Substance PNK26.24 ± 0.10~138-fold for NK1
NK18.38 ± 0.04

Table 2: Functional Potency of this compound and other Tachykinins at Human NK1 and NK2 Receptors [2]

AssayCompoundReceptorpEC50 (mean ± SEM)Selectivity Ratio (NK1/NK2)
IP-1 Accumulation This compound NK2 9.10 ± 0.16 ~1,400-fold for NK2
NK1 5.95 ± 0.80
Neurokinin A (NKA)NK28.86 ± 0.13Not selective
NK18.81 ± 0.14
Substance PNK26.81 ± 0.14Highly NK1 selective
NK19.42 ± 0.13
Calcium Mobilization This compound NK2 9.27 ± 0.26 ~500-fold for NK2
NK1 6.55 ± 0.16
Neurokinin A (NKA)NK29.17 ± 0.15Not selective
NK18.87 ± 0.11
Substance PNK27.69 ± 0.11Highly NK1 selective
NK19.77 ± 0.12
cAMP Synthesis This compound NK2 10.66 ± 0.27 ~900-fold for NK2
NK1 7.71 ± 0.41

In Vivo Specificity of this compound Using NK2 Receptor Knockout Models

The ultimate test of a compound's specificity comes from in vivo studies using knockout animal models. Research utilizing mice with a congenital ablation of the Tacr2 gene (the gene encoding the NK2 receptor) provides crucial insights into the in vivo selectivity of this compound.

Luteinizing Hormone (LH) Response in Wild-Type vs. Tacr2 KO Mice

A key study investigated the role of NK2R in the neuroendocrine control of the reproductive axis by examining the luteinizing hormone (LH) response to intracerebroventricular (icv) administration of this compound in both wild-type (WT) and Tacr2 knockout (KO) mice.

Table 3: Luteinizing Hormone (LH) Response to this compound in Wild-Type and Tacr2 KO Mice

GenotypeSexTreatmentPeak LH Response (ng/mL, mean ± SEM)
Wild-TypeFemaleThis compound (600 pmol, icv)Significant increase over baseline
Tacr2 KO Female This compound (600 pmol, icv) Significantly attenuated vs. WT
Wild-TypeMaleThis compound (600 pmol, icv)Significant increase over baseline
Tacr2 KO Male This compound (600 pmol, icv) Grossly conserved vs. WT
Tacr2 KO Male This compound + NK3R Antagonist Fully prevented

The results in female Tacr2 KO mice demonstrate a significantly blunted LH response to this compound, confirming that the primary mechanism of action for this compound in stimulating LH release is via the NK2 receptor. However, the response was not completely abolished, suggesting a potential minor off-target effect or a compensatory mechanism at the dose administered.

Interestingly, in male Tacr2 KO mice, the LH response to this compound was largely maintained. Further investigation revealed that this residual response in male knockout mice was completely blocked by the administration of an NK3 receptor antagonist. This suggests a potential functional redundancy or cross-talk between tachykinin receptor signaling pathways in the male neuroendocrine system, which is unmasked in the absence of the NK2 receptor.

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay Membranes from CHO cells stably expressing either human NK1 or NK2 receptors were incubated with a fixed concentration of a specific radioligand ([³H]-septide for NK1, [¹²⁵I]-NKA for NK2) and increasing concentrations of the competing ligand (this compound, NKA, or Substance P). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was incubated to equilibrium, and bound radioactivity was separated from free radioactivity by filtration. The amount of bound radioactivity was then quantified, and IC50 values were determined and converted to pKi values.

Functional Assays (IP-1 Accumulation and Calcium Mobilization) CHO cells expressing either human NK1 or NK2 receptors were treated with varying concentrations of this compound, NKA, or Substance P.

  • IP-1 Accumulation: After incubation, the accumulation of inositol monophosphate (IP-1), a downstream product of Gq-coupled receptor activation, was measured using a commercially available HTRF-based assay.

  • Calcium Mobilization: Changes in intracellular calcium concentration following agonist stimulation were monitored using a fluorescent calcium indicator.

In Vivo Experiments

Tacr2 Knockout Mouse Model Generation The Tacr2 knockout mice were generated by replacing exon 2 of the Tacr2 gene with a LacZ/neo cassette using homologous recombination in embryonic stem cells.

Intracerebroventricular (icv) Injection and Blood Sampling Adult male and female wild-type and Tacr2 KO mice were administered this compound (600 pmol in 5 µL) via intracerebroventricular injection. Blood samples were collected at baseline and at 15, 30, and 60 minutes post-injection for the measurement of serum LH levels.

Luteinizing Hormone (LH) Measurement Serum LH concentrations were determined using a specific enzyme-linked immunosorbent assay (ELISA).

Visualizations

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR_64349 This compound NK2R NK2 Receptor GR_64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., LH Release) Ca_release->Physiological_Response PKC_activation->Physiological_Response Experimental_Workflow cluster_animals Animal Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis WT_Mice Wild-Type Mice ICV_Injection Intracerebroventricular Injection of this compound WT_Mice->ICV_Injection KO_Mice Tacr2 KO Mice KO_Mice->ICV_Injection Blood_Sampling Serial Blood Sampling (0, 15, 30, 60 min) ICV_Injection->Blood_Sampling LH_Measurement Serum LH Measurement (ELISA) Blood_Sampling->LH_Measurement Comparison Compare LH Response between WT and KO LH_Measurement->Comparison

References

Comparative Analysis of GR 64349 Potency Against Tachykinin NK2 Receptor Peptide Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the potency of GR 64349, a selective tachykinin NK2 receptor agonist, with other endogenous and synthetic peptide agonists that target the same receptor. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of NK2 receptor activation. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding.

Contrary to some classifications, this compound is a potent and highly selective non-peptide agonist of the tachykinin NK2 receptor, not the motilin receptor.[1][2][3][4] Its activity is often benchmarked against Neurokinin A (NKA), the endogenous peptide ligand for the NK2 receptor.[1] This guide will therefore compare this compound to NKA and other relevant peptide agonists of the NK2 receptor.

Data Presentation: Potency at the NK2 Receptor

The following table summarizes the quantitative data on the potency of this compound and the endogenous peptide agonist, Neurokinin A (NKA), at the tachykinin NK2 receptor. Potency is expressed through EC50 (half-maximal effective concentration) and pEC50 (-log of EC50), derived from various functional assays.

CompoundAgonist TypeReceptorAssay TypeSpecies/SystemPotency (EC50 / pEC50)SelectivityReference
This compound Non-PeptideTachykinin NK2ContractionRat ColonEC50 = 3.7 nM>1000-fold over NK1, >300-fold over NK3
This compound Non-PeptideTachykinin NK2IP-1 AccumulationCHO Cells (human recombinant)pEC50 = 9.10 ± 0.161,400-fold more potent than at NK1
This compound Non-PeptideTachykinin NK2Calcium ResponseCHO Cells (human recombinant)pEC50 = 9.27 ± 0.26500-fold more potent than at NK1
Neurokinin A (NKA) Endogenous PeptideTachykinin NK2IP-1 AccumulationCHO Cells (human recombinant)Potent full agonist-
Neurokinin A (NKA) Endogenous PeptideTachykinin NK2Calcium ResponseCHO Cells (human recombinant)Similar potency to this compound-

Experimental Protocols

The data presented in this guide are derived from established in-vitro pharmacological assays designed to quantify agonist potency at G protein-coupled receptors. The primary methodologies are detailed below.

Isolated Tissue Contraction Assay (Rat Colon)

This functional assay measures the physiological response of a tissue to an agonist.

  • Objective: To determine the EC50 value of an agonist by measuring its ability to induce smooth muscle contraction.

  • Methodology:

    • A segment of the rat colon, which is rich in NK2 receptors, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • The tissue is allowed to equilibrate under a resting tension.

    • Cumulative concentrations of the agonist (e.g., this compound) are added to the organ bath.

    • The contractile response (increase in tension) is recorded for each concentration.

    • The data are plotted as concentration versus response, and the EC50 value is calculated using a non-linear regression fit of the dose-response curve.

Inositol Monophosphate (IP-1) Accumulation Assay

This is a functional assay that measures the accumulation of a downstream second messenger following the activation of Gq-coupled receptors like the NK2 receptor.

  • Objective: To quantify receptor activation by measuring the accumulation of IP-1, a downstream metabolite of the IP3 signaling cascade.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor are cultured in appropriate media.

    • Cells are seeded into multi-well plates and incubated.

    • On the day of the experiment, the culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP-1.

    • Increasing concentrations of the agonist (e.g., this compound, NKA) are added to the wells, and the cells are incubated to allow for IP-1 accumulation.

    • Following incubation, the cells are lysed.

    • The concentration of IP-1 in the cell lysate is quantified using a competitive immunoassay, typically employing Homogeneous Time Resolved Fluorescence (HTRF) technology.

    • Dose-response curves are generated, and pEC50 values are calculated.

Intracellular Calcium Response Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

  • Objective: To measure agonist-induced mobilization of intracellular calcium as an indicator of receptor activation.

  • Methodology:

    • CHO cells expressing the human recombinant NK2 receptor are seeded in multi-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is established.

    • Varying concentrations of the agonist are added to the wells, and the change in fluorescence intensity is monitored in real-time.

    • The peak fluorescence response is used to generate dose-response curves, from which pEC50 values are determined.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and the logical workflow for evaluating agonist potency.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound or NKA NK2R Tachykinin NK2 Receptor Agonist->NK2R Binds to Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response G cluster_assays Functional Potency Assays A Select Agonist (e.g., this compound, NKA) C Prepare Serial Dilutions of Agonist A->C B Choose Assay System (e.g., CHO-NK2 cells, Rat Colon) D IP-1 Accumulation B->D E Calcium Flux B->E F Tissue Contraction B->F C->D C->E C->F G Generate Dose-Response Curve D->G E->G F->G H Calculate Potency (EC50 / pEC50) G->H I Compare Potency Values H->I

References

GR 64349: A Comparative Analysis of its Pharmacological Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK₂) receptor.[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of the NK₂ receptor in various biological systems. This guide provides a comparative overview of the pharmacological effects of this compound in different animal species, supported by experimental data and detailed methodologies.

Mechanism of Action: The NK₂ Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the NK₂ receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor couples to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a primary driver of smooth muscle contraction.

NK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK₂ Receptor GR64349->NK2R binds Gq11 Gαq/11 NK2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Rat_Cystometry_Workflow cluster_preparation Animal Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Rat (e.g., urethane) Spinalization Thoracic Spinal Cord Transection (T9-T10) Anesthesia->Spinalization Cannulation Catheterize Bladder and Femoral Vein/Artery Spinalization->Cannulation Pressure_Transducer Connect Catheters to Pressure Transducers Cannulation->Pressure_Transducer Data_System Record Baseline Bladder and Blood Pressure Pressure_Transducer->Data_System Drug_Admin Administer this compound (Intravenous) Data_System->Drug_Admin Record_Response Continuously Record Pressure Changes Drug_Admin->Record_Response AUC Calculate Area Under the Curve (AUC) for Pressure Increase Record_Response->AUC Dose_Response Construct Dose-Response Curves AUC->Dose_Response

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent and selective tachykinin NK2 receptor agonist, GR 64349. Due to the high potency and limited publicly available toxicological data, a cautious approach, treating the compound as potentially hazardous, is mandatory. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure risk during all stages of handling this compound, from receiving and storage to experimentation and disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions and airborne particles.
Hand Protection Chemical-resistant gloves (Nitrile, double-gloving recommended)Prevents skin contact with the compound. Double-gloving provides an extra layer of protection.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Type N95 (US) or Type P1 (EN143) respirator filterEssential when handling the lyophilized powder to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The lyophilized powder should be stored in a cool, dry, and dark place, with a recommended temperature of -20°C for long-term stability.

Storage Conditions
Lyophilized Peptide -20°C
Reconstituted Solution Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Reconstitution and Handling

All handling of this compound, especially the initial reconstitution of the lyophilized powder, must be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

Reconstitution Protocol:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Reconstitute the peptide in sterile distilled water or a suitable sterile buffer (e.g., dilute acetic acid at 0.1% for initial solubilization). This compound is soluble to 1 mg/ml in water.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.

  • Aliquoting: Once fully dissolved, divide the stock solution into single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_storage Storage cluster_preparation Preparation cluster_experimentation Experimentation storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate Retrieve reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot experiment Use in Experiments aliquot->experiment

Caption: Workflow for the proper handling of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill ScenarioAction
Minor Spill (Small volume of low concentration solution) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with inert, absorbent material. 4. Clean the spill area with a suitable decontaminating solution. 5. Collect all contaminated materials in a sealed container for hazardous waste disposal.
Major Spill (Lyophilized powder or large volume of solution) 1. Evacuate the area immediately. 2. Alert laboratory supervisor and Environmental Health and Safety (EHS) personnel. 3. Restrict access to the area. 4. Allow only trained personnel with appropriate respiratory protection to clean up the spill.

The decision-making process for spill response is outlined in the diagram below.

This compound Spill Response Plan spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Small Volume / Low Concentration major_spill Major Spill assess->major_spill Large Volume / Powder cleanup Laboratory Personnel Cleanup with PPE minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate dispose Dispose of Contaminated Waste cleanup->dispose notify Notify EHS evacuate->notify notify->dispose

Caption: Decision tree for responding to a this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. This includes unused solutions, empty vials, and all contaminated consumables such as pipette tips, gloves, and absorbent materials.

Disposal Protocol:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.

The following diagram outlines the required steps for the proper disposal of this compound waste.

This compound Waste Disposal Workflow start Generate this compound Waste segregate Segregate into Labeled Hazardous Waste Container start->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Procedure for the safe disposal of this compound waste.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.